molecular formula C10H10O B8374369 1-Phenyl-2-butyn-1-ol

1-Phenyl-2-butyn-1-ol

Katalognummer: B8374369
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: UUZRIAGCTHKQSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-2-butyn-1-ol is an organic compound with the molecular formula C10H10O and an average molecular mass of 146.19 g/mol . This compound, a phenyl-substituted propargylic alcohol, is characterized by a hydroxy group and a carbon-carbon triple bond, making it a versatile synthetic building block . The compound is also known under several synonyms, including rac-1-phenylbut-2-yn-1-ol and 1-hydroxy-1-phenylbut-2-yne . Its structure, featuring both a phenyl ring and an alkyne function, suggests its value in organic synthesis for the construction of more complex molecules. Researchers may employ it in studies involving nucleophilic addition reactions or as a precursor for other chemical entities. A closely related compound is 1-Phenyl-2-butyn-1-one (CAS 6710-62-9), which is the corresponding ketone and could serve as both a potential precursor and an analog in structure-activity relationship studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H10O

Molekulargewicht

146.19 g/mol

IUPAC-Name

1-phenylbut-2-yn-1-ol

InChI

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,1H3

InChI-Schlüssel

UUZRIAGCTHKQSP-UHFFFAOYSA-N

Kanonische SMILES

CC#CC(C1=CC=CC=C1)O

Herkunft des Produkts

United States

Foundational & Exploratory

1-Phenyl-2-butyn-1-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-butyn-1-ol is a secondary propargylic alcohol with the chemical formula C₁₀H₁₀O. Its structure, featuring a phenyl group and a butynyl chain attached to a hydroxyl-bearing carbon, makes it a versatile building block in organic synthesis. The presence of the hydroxyl group and the carbon-carbon triple bond allows for a variety of chemical transformations, positioning it as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis based on analogous compounds, and an exploration of its potential, yet currently undocumented, biological activities.

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on computed data and comparison with its lower homolog, 1-phenyl-2-propyn-1-ol.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Computed)1-Phenyl-2-propyn-1-ol (Experimental)
Molecular Formula C₁₀H₁₀O[1]C₉H₈O[2]
Molecular Weight 146.19 g/mol [1]132.16 g/mol [2]
CAS Number 32398-66-6[1]4187-87-5[2]
Melting Point Not available22-23 °C[2]
Boiling Point Not available135-136 °C at 13 mmHg[2]
Density Not available1.087 g/mL at 25 °C[2]
Refractive Index Not availablen20/D 1.549[2]
Solubility Insoluble in water (predicted)Soluble in methanol[2]
XLogP3 1.9[1]Not available
Hydrogen Bond Donor Count 1[1]1
Hydrogen Bond Acceptor Count 1[1]1

Spectral Data:

  • ¹³C NMR and GC-MS data for this compound are indicated to be available in the PubChem database.[1]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Synthesis_of_1_Phenyl_2_butyn_1_ol benzaldehyde (B42025) Benzaldehyde reagents THF, 0 °C to rt benzaldehyde->reagents butynyl_grignard Butynylmagnesium bromide (prepared in situ from 1-butyne (B89482) and EtMgBr) butynyl_grignard->reagents product This compound reagents->product

Caption: Synthesis of this compound via Grignard Reaction.

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), prepare butynylmagnesium bromide. This can be achieved by bubbling 1-butyne through a solution of ethylmagnesium bromide in anhydrous THF at 0 °C, or by the reaction of 1-butyne with a Grignard reagent prepared in situ from magnesium turnings and ethyl bromide.

  • Reaction with Benzaldehyde: To the freshly prepared butynylmagnesium bromide solution in THF at 0 °C, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, stirring for an additional 6-19 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.[3]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary alcohol and the internal alkyne.

1. Reactions of the Hydroxyl Group:

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-2-butyn-1-one, using standard oxidizing agents.

  • Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.

2. Reactions of the Alkyne Group:

  • Reduction: The triple bond can be partially reduced to a cis- or trans-alkene, or fully reduced to an alkane, depending on the choice of catalyst and reaction conditions.

  • Meyer-Schuster Rearrangement: Like other propargyl alcohols, this compound can undergo acid-catalyzed rearrangement to form an α,β-unsaturated ketone.

  • Cyclization Reactions: The alkyne functionality can participate in various cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.

Logical Workflow for Chemical Transformations:

Reactivity_of_1_Phenyl_2_butyn_1_ol start This compound oxidation Oxidation start->oxidation reduction Reduction start->reduction rearrangement Meyer-Schuster Rearrangement start->rearrangement cyclization Cyclization start->cyclization ketone 1-Phenyl-2-butyn-1-one oxidation->ketone alkene 1-Phenyl-2-buten-1-ol reduction->alkene alkane 1-Phenyl-butan-1-ol reduction->alkane enone α,β-Unsaturated Ketone rearrangement->enone heterocycle Heterocyclic Compound cyclization->heterocycle alkene->reduction

Caption: Potential Chemical Transformations of this compound.

Potential Biological Activity and Future Directions

There is currently no specific information available in the scientific literature regarding the biological activity or pharmacological properties of this compound. However, the broader class of aryl propargyl alcohols has been investigated for various biological activities. For instance, some propargyl alcohols and their derivatives have been explored for their potential as anticancer agents. The structural motifs present in this compound, namely the phenyl ring and the propargylic alcohol, are found in a variety of biologically active molecules.

Hypothetical Signaling Pathway Involvement:

Given the lack of direct evidence, any discussion of signaling pathway involvement is purely speculative. However, based on the activities of other structurally related compounds, one could hypothesize potential interactions with pathways involved in cell proliferation or apoptosis. For example, some small molecules containing aromatic and alcohol functionalities have been shown to interact with protein kinases or other enzymes involved in cellular signaling.

Workflow for Biological Evaluation:

To elucidate the potential biological activity of this compound, a systematic screening approach would be necessary.

Biological_Evaluation_Workflow compound This compound in_vitro In Vitro Screening (e.g., cell viability assays, enzyme inhibition assays) compound->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A General Workflow for the Biological Evaluation of this compound.

Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive evaluation of their biological activities. This could include screening against a panel of cancer cell lines, testing for antimicrobial activity, and investigating their effects on key enzymes and signaling pathways. Such studies would be instrumental in determining the potential of this compound as a lead for drug discovery.

Conclusion

This compound is a chemical entity with significant potential as a synthetic intermediate. While its physical and chemical properties are not yet fully characterized experimentally, reasonable estimations can be made based on computational data and analogous compounds. The primary challenge and opportunity for future research lie in the exploration of its biological activities. A systematic investigation into its pharmacological profile could unveil novel therapeutic applications for this and related propargyl alcohols, thereby contributing to the development of new medicines.

References

An In-depth Technical Guide to 1-Phenyl-2-butyn-1-ol: IUPAC Nomenclature and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenyl-2-butyn-1-ol, a propargyl alcohol of significant interest in organic synthesis and medicinal chemistry. The document details its correct IUPAC nomenclature, elucidates its chemical structure through a combination of spectroscopic techniques, and provides established experimental protocols for its synthesis and characterization.

IUPAC Name and Chemical Structure

The unequivocally correct IUPAC name for the compound commonly referred to as this compound is 1-phenylbut-2-yn-1-ol .[1] The name systematically describes a four-carbon butyne chain where the triple bond is located at the second carbon. A phenyl group and a hydroxyl group are both substituted at the first carbon position.

The chemical structure of 1-phenylbut-2-yn-1-ol is depicted below:

Chemical Structure of 1-phenylbut-2-yn-1-ol

Molecular Formula: C₁₀H₁₀O

CAS Number: 32398-66-6[1]

Structure Elucidation via Spectroscopic Analysis

The structural confirmation of 1-phenylbut-2-yn-1-ol is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 1-phenylbut-2-yn-1-ol exhibits distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

Proton Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-OHVariableSinglet (broad)1HN/A
Phenyl-H7.25-7.50Multiplet5HN/A
-CH(OH)-~5.4Quartet1H~2.2 Hz
-CH₃~1.8Doublet3H~2.2 Hz

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The approximate chemical shifts for each carbon atom in 1-phenylbut-2-yn-1-ol are presented below.

Carbon Atom Chemical Shift (δ, ppm)
C1 (-CH(OH)-)~65
C2 (-C≡)~85
C3 (≡C-)~80
C4 (-CH₃)~4
C-ipso (Phenyl)~140
C-ortho (Phenyl)~126
C-meta (Phenyl)~128
C-para (Phenyl)~128
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 1-phenylbut-2-yn-1-ol are detailed in the following table.

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
Alcohol (-OH)O-H stretch3600-3200 (broad)
Alkyne (-C≡C-)C≡C stretch2260-2100 (weak)
Aromatic RingC=C stretch1600-1450
Aromatic RingC-H stretch3100-3000
Aromatic RingC-H bend (out-of-plane)900-675
Alkyl (-CH₃)C-H stretch2975-2850

Experimental Protocols

Synthesis of 1-phenylbut-2-yn-1-ol

A common and effective method for the synthesis of 1-phenylbut-2-yn-1-ol is the nucleophilic addition of a 1-propynyl Grignard reagent to benzaldehyde (B42025).

Reaction Scheme:

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

  • Formation of the Acetylide: Bubble 1-propyne gas through the solution of ethylmagnesium bromide. The ethyl Grignard will deprotonate the terminal alkyne to form the 1-propynylmagnesium bromide.

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of benzaldehyde in anhydrous diethyl ether from the dropping funnel.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Prepare a solution of the purified 1-phenylbut-2-yn-1-ol in deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of a thin film of the purified product on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of 1-phenylbut-2-yn-1-ol from its spectroscopic data follows a logical progression.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure_confirmation Structure Confirmation synthesis Synthesis via Grignard Reaction purification Column Chromatography synthesis->purification nmr 1H & 13C NMR purification->nmr Sample Preparation ir IR Spectroscopy purification->ir Sample Preparation nmr_data Analyze Chemical Shifts, Multiplicities, and Integrations nmr->nmr_data ir_data Identify Functional Group Absorptions ir->ir_data structure Propose Structure: 1-phenylbut-2-yn-1-ol nmr_data->structure Confirms C-H Framework ir_data->structure Confirms Functional Groups (-OH, -C≡C-, Ph)

Caption: Logical workflow for the synthesis, purification, and structural elucidation of 1-phenylbut-2-yn-1-ol.

References

In-Depth Technical Guide: Characterization of 1-Phenylbut-2-yn-1-ol (CAS Number: 32398-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 1-phenylbut-2-yn-1-ol, a propargyl alcohol derivative with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data in public domains, this document incorporates predicted spectroscopic data alongside established physicochemical properties to offer a thorough profile of the compound.

Core Compound Information

PropertyValueReference
CAS Number 32398-66-6[1]
IUPAC Name 1-phenylbut-2-yn-1-ol[1]
Synonyms (+/-)-1-phenyl-2-butyn-1-ol, 1-phenylbutynol[2]
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
Canonical SMILES CC#CC(C1=CC=CC=C1)O[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic characteristics of 1-phenylbut-2-yn-1-ol.

Table 1: Physicochemical Properties
PropertyValueNotes
Appearance Predicted: Colorless to pale yellow liquidBased on similar phenylalkynol compounds.
Boiling Point Data not available-
Melting Point Data not available-
Solubility Predicted: Soluble in organic solventsSuch as ethanol, methanol, and chloroform.
LogP 1.74330Predicted value.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50 - 7.30m5HAr-H
5.45q1HCH (OH)
2.50s1HOH
1.85d3HCH₃
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
141.5Ar-C (ipso)
128.8Ar-C H
128.5Ar-C H
126.5Ar-C H
85.0C ≡C-CH₃
80.0C≡C -CH₃
65.0C H(OH)
3.5C H₃
Table 4: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Assignment
3400 - 3300 (broad)O-H stretch (alcohol)
3100 - 3000C-H stretch (aromatic)
2980 - 2850C-H stretch (aliphatic)
~2250C≡C stretch (alkyne)
1600, 1490, 1450C=C stretch (aromatic ring)
~1100C-O stretch (alcohol)
Table 5: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment Ion
146[M]⁺ (Molecular Ion)
131[M - CH₃]⁺
117[M - C₂H₅]⁺ or [M - CHO]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Synthesis of 1-Phenylbut-2-yn-1-ol

This protocol is adapted from the synthesis of a structurally similar compound, (±)-1-phenyl-2-propyn-1-ol.[3]

Materials:

Procedure:

  • Preparation of the Alkynyllithium Reagent:

    • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 1-butyne (1.2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium butynide.

  • Reaction with Benzaldehyde:

    • To the cold solution of lithium butynide, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexanes/ethyl acetate gradient to yield 1-phenylbut-2-yn-1-ol.

Visualizations

Synthesis Workflow

G cluster_0 Alkynyllithium Formation cluster_1 Alkynylation Reaction cluster_2 Work-up and Purification 1-Butyne 1-Butyne Lithium Butynide Lithium Butynide 1-Butyne->Lithium Butynide n-BuLi, THF, -78°C Intermediate Intermediate Lithium Butynide->Intermediate Benzaldehyde, THF Crude Product Crude Product Intermediate->Crude Product aq. NH4Cl 1-Phenylbut-2-yn-1-ol 1-Phenylbut-2-yn-1-ol Crude Product->1-Phenylbut-2-yn-1-ol Column Chromatography Benzaldehyde Benzaldehyde

Caption: Synthesis of 1-phenylbut-2-yn-1-ol.

Potential Biological Activities and Signaling Pathways (Hypothetical)

While no specific biological activities have been reported for 1-phenylbut-2-yn-1-ol, its structural motifs—a phenyl group and a propargyl alcohol moiety—are present in compounds with known pharmacological effects. Phenylpropanoid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[4][5] Propargyl alcohols are also important intermediates in the synthesis of various pharmaceuticals.[6][7]

Based on these structural similarities, it is hypothesized that 1-phenylbut-2-yn-1-ol could potentially modulate inflammatory pathways. A plausible, yet unproven, mechanism could involve the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.

Hypothetical Anti-Inflammatory Signaling Pathway

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Compound 1-Phenylbut-2-yn-1-ol (Hypothetical) Compound->IKK_Complex inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway.

Disclaimer: The biological activities and signaling pathways described above are purely hypothetical and based on the structural characteristics of 1-phenylbut-2-yn-1-ol. Further experimental validation is required to confirm these potential effects.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-phenyl-2-butyn-1-ol. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established NMR principles and spectral data from analogous compounds. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this compound and related molecules.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

Figure 1. Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is summarized in Table 1. Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1. Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3Multiplet5HAromatic protons (H2', H3', H4', H5', H6')
~5.4Singlet/Broad Singlet1HMethine proton (H1)
~2.5Broad Singlet1HHydroxyl proton (OH)
~1.9Singlet3HMethyl protons (H4')

Spectral Interpretation:

  • Aromatic Protons (H2', H3', H4', H5', H6'): The five protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.3-7.5 ppm. The ortho protons (H2', H6') are generally the most deshielded, followed by the para (H4') and meta (H3', H5') protons.

  • Methine Proton (H1): The proton attached to the carbon bearing the hydroxyl group and the phenyl ring (C1) is a methine proton. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent phenyl ring and the electronegative oxygen atom. It is expected to appear as a singlet or a very finely split multiplet due to long-range coupling with the methyl protons, though this is often not resolved.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may not show coupling to adjacent protons due to rapid chemical exchange.

  • Methyl Protons (H4'): The three protons of the methyl group at the end of the butynyl chain are expected to appear as a sharp singlet around 1.9 ppm. The sp-hybridized carbons of the alkyne do not have any attached protons for coupling.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2.

Table 2. Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~141C1' (ipso-carbon)
~128.5C3'/C5' (meta-carbons)
~128.0C4' (para-carbon)
~126.5C2'/C6' (ortho-carbons)
~85C2 or C3 (alkynyl carbons)
~80C3 or C2 (alkynyl carbons)
~65C1 (methine carbon)
~4C4' (methyl carbon)

Spectral Interpretation:

  • Aromatic Carbons: The phenyl group will show four distinct signals. The ipso-carbon (C1'), attached to the rest of the molecule, is typically deshielded and appears around 141 ppm. The other aromatic carbons will appear in the typical aromatic region of 125-130 ppm.

  • Alkynyl Carbons (C2, C3): The two sp-hybridized carbons of the alkyne moiety will have characteristic chemical shifts in the range of 80-85 ppm.

  • Methine Carbon (C1): The carbon atom bonded to the hydroxyl group and the phenyl ring is expected to have a chemical shift of approximately 65 ppm due to the influence of the electronegative oxygen atom.

  • Methyl Carbon (C4'): The terminal methyl carbon is the most shielded carbon and is predicted to appear at a low chemical shift, around 4 ppm.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1 Sample Preparation

  • Weigh approximately 10-20 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

4.2 ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 1 second

    • Number of Scans: 16

  • Processing:

    • Apply a Fourier transform with a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

4.3 ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Processing:

    • Apply a Fourier transform with a line broadening of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of this compound can be visualized as a logical workflow.

G A Obtain 1H and 13C NMR Spectra B Reference Spectra to TMS (1H) or CDCl3 (13C) A->B C Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicities B->C D Analyze 13C Spectrum: - Chemical Shifts B->D E Assign Aromatic Signals C->E F Assign Aliphatic Signals C->F D->E D->F G Correlate 1H and 13C Data E->G F->G H Confirm Structure of this compound G->H

Figure 2. Workflow for NMR spectral analysis.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire and analyze experimental data and, if necessary, employ two-dimensional NMR techniques such as COSY, HSQC, and HMBC for unambiguous signal assignments.

Infrared (IR) spectroscopy of 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Phenyl-2-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of this compound, a bifunctional organic molecule featuring a phenyl group, an internal alkyne, and a secondary alcohol. Understanding the IR spectral characteristics of this compound is crucial for its identification, purity assessment, and elucidation of its involvement in chemical reactions.

Predicted Infrared Spectral Data

The key functional groups and their expected IR absorption ranges are:

  • Alcohol (O-H and C-O): The presence of a hydroxyl group gives rise to a strong, broad absorption band for the O-H stretch, typically observed in the 3500-3200 cm⁻¹ region due to hydrogen bonding.[1][2] The C-O stretching vibration is expected to appear as a strong band in the 1260-1050 cm⁻¹ range.[1][3]

  • Internal Alkyne (-C≡C-): The carbon-carbon triple bond stretch of an internal alkyne results in a weak to medium absorption band in the 2260-2100 cm⁻¹ region.[4] The intensity of this peak can be variable, and in some cases, it may be very weak.[5]

  • Aromatic Ring (Phenyl Group): The phenyl group exhibits multiple characteristic bands. These include C-H stretching vibrations for the sp² hybridized carbons, which typically appear above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[6][7] In-ring C=C stretching vibrations are expected to produce medium to weak bands in the 1600-1450 cm⁻¹ region.[5] Strong C-H out-of-plane bending bands can also be observed in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic ring.

  • Aliphatic C-H Bonds: The molecule also contains sp³ hybridized carbons. The C-H stretching vibrations from these bonds are expected to appear in the 3000-2850 cm⁻¹ region.[6][7]

Summary of Predicted IR Absorption Data
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3500-3200O-H stretch (hydrogen-bonded)Strong, Broad
3100-3000Aromatic C-H stretchMedium to Weak
3000-2850Aliphatic C-H stretchMedium
2260-2100-C≡C- stretch (internal alkyne)Weak to Medium
1600-1450Aromatic C=C stretch (in-ring)Medium to Weak
1260-1050C-O stretchStrong
900-675Aromatic C-H bend (out-of-plane)Strong

Experimental Protocol for FT-IR Analysis

This section details a standard methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Instrumentation
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory, or Salt Plates (NaCl or KBr) for liquid film analysis, or KBr pellet press for solid samples.

Sample Preparation

As this compound is a solid at room temperature, the following methods are suitable:

2.2.1. Attenuated Total Reflectance (ATR) Method (Preferred)

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

2.2.2. KBr Pellet Method

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure to form a thin, transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum.

2.2.3. Neat Liquid Film Method (if the compound is melted)

  • Place a drop of the molten this compound onto a clean salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film.

  • Mount the salt plates in the spectrometer's sample holder.

  • Record the spectrum.

Data Acquisition
  • Record the spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Process the spectrum by performing a background subtraction.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound, from initial sample handling to final data interpretation and reporting.

IR_Analysis_Workflow Workflow for IR Spectroscopy of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_report Interpretation & Reporting Sample Obtain Sample of This compound Prep_Method Select Preparation Method (ATR, KBr Pellet, or Neat Liquid) Sample->Prep_Method Prepare Prepare Sample for Analysis Prep_Method->Prepare Background Record Background Spectrum Prepare->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Process Process Spectrum (Background Subtraction) Sample_Scan->Process Identify_Peaks Identify Key Absorption Bands Process->Identify_Peaks Assign_Peaks Assign Peaks to Functional Groups Identify_Peaks->Assign_Peaks Correlate Correlate with Known Functional Group Frequencies Assign_Peaks->Correlate Structure_Confirm Confirm Molecular Structure Correlate->Structure_Confirm Report Generate Final Report Structure_Confirm->Report

Caption: Logical workflow for the IR analysis of this compound.

References

In-Depth Technical Guide: Mass Spectrometry and Fragmentation Pattern of 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry and fragmentation behavior of 1-Phenyl-2-butyn-1-ol. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the mass spectral characteristics of this and structurally related compounds.

Introduction

This compound is an aromatic alcohol containing an internal alkyne functionality. Understanding its behavior under mass spectrometric conditions, particularly through electron ionization (EI), is crucial for its identification and structural elucidation in various matrices. This guide outlines the principal fragmentation pathways, presents quantitative data of the resulting ions, and provides a representative experimental protocol for its analysis.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
1465[C₁₀H₁₀O]⁺• (Molecular Ion)
13115[C₉H₇O]⁺
11710[C₉H₉]⁺
105100[C₇H₅O]⁺
9120[C₇H₇]⁺
7730[C₆H₅]⁺
5115[C₄H₃]⁺

Fragmentation Pattern and Mechanism

The fragmentation of this compound upon electron ionization (EI) is driven by the stability of the resulting carbocations and radical species. The presence of the phenyl group, the hydroxyl group, and the alkyne moiety all influence the fragmentation pathways.

The molecular ion ([C₁₀H₁₀O]⁺•) is observed at m/z 146, though with a relatively low abundance, which is characteristic of alcohols that readily undergo fragmentation.[1] The fragmentation cascade is initiated by several key cleavage events:

  • Alpha-Cleavage: The bond between the carbinol carbon and the butynyl group can cleave, but the most prominent fragmentation is the cleavage of the C-C bond adjacent to the phenyl ring and the hydroxyl group.

  • Loss of a Methyl Radical: Cleavage of the terminal methyl group from the butynyl chain results in the formation of an ion at m/z 131 ([C₉H₇O]⁺).

  • Formation of the Base Peak (m/z 105): The most abundant ion in the spectrum is the benzoyl cation ([C₇H₅O]⁺) at m/z 105. This highly stable ion is formed via cleavage of the bond between the carbinol carbon and the butynyl group, followed by rearrangement.

  • Formation of the Tropylium (B1234903) Ion (m/z 91): The ion at m/z 91 is the stable tropylium cation ([C₇H₇]⁺), a common fragment in compounds containing a benzyl (B1604629) group. It is formed by the loss of a neutral CO molecule from the m/z 117 fragment, which itself arises from the loss of an ethyl group from the molecular ion.

  • Formation of the Phenyl Cation (m/z 77): The phenyl cation ([C₆H₅]⁺) at m/z 77 is another characteristic fragment of aromatic compounds, formed by the loss of a neutral acetylene (B1199291) molecule from the m/z 105 ion or cleavage of the bond to the side chain.

  • Further Fragmentation: The phenyl cation can further fragment to produce the ion at m/z 51 ([C₄H₃]⁺) through the loss of acetylene.[2]

The proposed fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway M [C₁₀H₁₀O]⁺• m/z 146 F131 [C₉H₇O]⁺ m/z 131 M->F131 - •CH₃ F117 [C₉H₉]⁺ m/z 117 M->F117 - C₂H₅• F105 [C₇H₅O]⁺ m/z 105 (Base Peak) M->F105 - C₃H₅• F91 [C₇H₇]⁺ m/z 91 F117->F91 - C₂H₂ F77 [C₆H₅]⁺ m/z 77 F105->F77 - CO F51 [C₄H₃]⁺ m/z 51 F77->F51 - C₂H₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or low-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is suitable for the separation of aromatic alcohols.[3]

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless or split, depending on the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[4][5][6]

  • Electron Energy: 70 eV.[6]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Solvent Delay: A solvent delay of 3-5 minutes is typically employed to prevent filament damage from the solvent peak.

Sample Preparation:

This protocol provides a general framework. Optimization of the GC temperature program and other parameters may be necessary depending on the specific instrumentation and the complexity of the sample matrix.

References

Stereochemistry and Chirality of 1-Phenyl-2-butyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-butyn-1-ol is a chiral propargyl alcohol with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its stereochemistry plays a crucial role in determining the biological activity and pharmacological profile of its derivatives. This technical guide provides an in-depth overview of the stereochemical aspects of this compound, including its synthesis, chiral resolution, and methods for stereochemical analysis. Detailed experimental protocols and quantitative data for analogous compounds are presented to facilitate further research and development.

Introduction

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct physiological effects. This compound possesses a single stereocenter at the carbinol carbon, making it a chiral molecule that can exist as a pair of enantiomers, (R)-1-Phenyl-2-butyn-1-ol and (S)-1-Phenyl-2-butyn-1-ol. The synthesis of enantiomerically pure forms of this alcohol is therefore of significant interest for applications in medicinal chemistry and materials science. This guide outlines the key methodologies for the preparation and characterization of the stereoisomers of this compound.

Synthesis of Racemic this compound

The most common and straightforward method for the synthesis of racemic this compound is the nucleophilic addition of a 1-butynyl organometallic reagent to benzaldehyde (B42025). The Grignard reaction, utilizing 1-butynylmagnesium bromide, is a widely employed and efficient method for this transformation.

Experimental Protocol: Grignard Reaction

Materials:

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium bromide): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture until most of the magnesium has reacted.

  • Formation of 1-Butynylmagnesium bromide: Cool the Grignard reagent solution to 0 °C. Bubble 1-butyne gas through the solution or add a solution of 1-butyne in anhydrous THF. Stir the mixture at 0 °C for 1-2 hours.

  • Reaction with Benzaldehyde: To the freshly prepared 1-butynylmagnesium bromide solution at 0 °C, add a solution of benzaldehyde in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford racemic this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product benzaldehyde Benzaldehyde addition Nucleophilic Addition benzaldehyde->addition butyne 1-Butyne acetylide_formation Formation of 1-Butynylmagnesium Bromide butyne->acetylide_formation mg Mg grignard_formation Formation of Ethylmagnesium Bromide mg->grignard_formation bromoethane EtBr bromoethane->grignard_formation grignard_formation->acetylide_formation acetylide_formation->addition workup Aqueous Workup addition->workup purification Purification workup->purification racemic_product Racemic This compound purification->racemic_product

Caption: Synthetic workflow for racemic this compound.

Chiral Resolution of this compound

The separation of the enantiomers of this compound can be achieved through various methods, with enzymatic kinetic resolution being a particularly effective and widely used technique for propargyl alcohols. Lipases are commonly employed for their high enantioselectivity in the acylation of one enantiomer, leaving the other unreacted.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane (B92381), toluene, or tert-butyl methyl ether)

  • Molecular sieves (optional, to remove water)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flask, dissolve racemic this compound in the chosen anhydrous organic solvent. Add the immobilized lipase and the acyl donor. If necessary, add activated molecular sieves.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated). Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed with fresh solvent and reused.

  • Separation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by flash column chromatography on silica gel.

  • Deprotection (Optional): The acylated enantiomer can be hydrolyzed (e.g., using a base like potassium carbonate in methanol) to obtain the corresponding enantiopure alcohol.

Resolution_Workflow racemic Racemic this compound ((R)- and (S)-enantiomers) reaction Enzymatic Acylation racemic->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction mixture Mixture of: - Unreacted (S)-alcohol - Acylated (R)-ester reaction->mixture separation Chromatographic Separation mixture->separation s_alcohol (S)-1-Phenyl-2-butyn-1-ol separation->s_alcohol r_ester (R)-1-Phenyl-2-butyn-1-acetate separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-1-Phenyl-2-butyn-1-ol hydrolysis->r_alcohol

Caption: Enzymatic kinetic resolution of this compound.

Quantitative Data

Table 1: Physicochemical Properties of Analogous Chiral Propargyl Alcohols

CompoundEnantiomerSpecific Rotation ([(\alpha)]D)ConditionsReference
1-Phenyl-2-propyn-1-ol(R)-28 ± 2°c = 3.2 in ChloroformSigma-Aldrich
1-Phenyl-2-propyn-1-ol(S)+25.02°in MethanolJ. Chem. Educ.

Table 2: Representative Results for Enzymatic Kinetic Resolution of Propargyl Alcohols

SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)ees (%)eep (%)
1-Phenyl-2-propyn-1-olNovozym 435Vinyl AcetateHexane248.893.3>99
1-(4-Chlorophenyl)-2-propyn-1-olNovozym 435Vinyl AcetateToluene2450>99>99
1-(4-Methoxyphenyl)-2-propyn-1-olNovozym 435Vinyl AcetateHexane649>9998

ees: enantiomeric excess of the substrate (unreacted alcohol) eep: enantiomeric excess of the product (ester)

Stereochemical Analysis

The determination of the enantiomeric purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for the separation of enantiomers of propargyl alcohols.

Typical Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for baseline separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Column Temperature: Ambient or controlled temperature.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (racemic standard, or the resolved alcohol/ester) in the mobile phase.

  • Injection: Inject a small volume of the sample onto the chiral column.

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Conclusion

This technical guide has provided a comprehensive overview of the stereochemistry and chirality of this compound. While specific experimental data for this compound is limited in the public domain, established methodologies for the synthesis of the racemate and its chiral resolution, particularly through enzymatic kinetic resolution, are well-documented for analogous structures. The provided protocols and data for similar compounds offer a solid foundation for researchers and drug development professionals to pursue the synthesis and characterization of the enantiomers of this compound for various applications. Further research is warranted to determine the specific optical properties and to optimize the resolution and enantioselective synthesis of this valuable chiral building block.

Acidity of Propargylic Alcohols: A Technical Guide to 1-Phenyl-2-butyn-1-ol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of propargylic alcohols, with a specific focus on 1-Phenyl-2-butyn-1-ol. Understanding the acidic properties of these compounds is crucial for their application in organic synthesis, particularly in the development of novel therapeutic agents, where reaction conditions and molecular interactions are of paramount importance. This document outlines the key factors governing the acidity of propargylic alcohols, presents available quantitative data, details experimental protocols for pKa determination, and provides a visual representation of the influential factors.

Core Concepts in the Acidity of Propargylic Alcohols

Propargylic alcohols are organic compounds containing a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. The acidity of the hydroxyl proton in these molecules is influenced by a combination of inductive, resonance, and hybridization effects. The stability of the resulting alkoxide conjugate base is the primary determinant of the alcohol's acidity. A more stable conjugate base corresponds to a stronger acid and a lower pKa value.

Quantitative Acidity Data

While experimental pKa values for a wide range of substituted propargylic alcohols are not extensively documented in readily available literature, a compilation of known values for related compounds allows for a comparative analysis. The pKa of this compound can be estimated by considering the electronic effects of its constituent functional groups.

CompoundStructurepKaNotes
Propargyl alcoholHC≡CCH₂OH~15[1]Parent propargylic alcohol.
But-2-yn-1-olCH₃C≡CCH₂OH~13.14 (Predicted)[2]Methyl substitution on the alkyne.
Benzyl (B1604629) alcoholC₆H₅CH₂OH~15.4Reference for the effect of a phenyl group.
This compound C₆H₅CH(OH)C≡CCH₃ ~13-14 (Estimated) The phenyl group's electron-withdrawing inductive effect is expected to increase acidity (lower pKa) compared to a simple secondary alcohol. The methyl group on the alkyne has a slight electron-donating effect.
Ethanol (B145695)CH₃CH₂OH~16Reference for a typical primary alcohol.
PhenolC₆H₅OH~10Example of increased acidity due to resonance stabilization of the conjugate base.

Note on Estimation for this compound: The estimated pKa is based on the acidifying electron-withdrawing inductive effect of the phenyl group, similar to the difference observed between ethanol and benzyl alcohol, and considering the pKa of the related but-2-yn-1-ol.

Factors Influencing Acidity

The acidity of propargylic alcohols is a multifactorial property. The key contributors are the substituents on the alcohol-bearing carbon and on the alkyne.

AcidityFactors cluster_factors Factors Influencing Acidity cluster_effects Impact on Acidity Inductive Inductive Effects Increase Increased Acidity (Lower pKa) Inductive->Increase Electron-withdrawing groups (e.g., Phenyl, Halogens) stabilize the alkoxide Decrease Decreased Acidity (Higher pKa) Inductive->Decrease Electron-donating groups (e.g., Alkyl) destabilize the alkoxide Resonance Resonance Effects Resonance->Increase Conjugation that delocalizes the negative charge of the alkoxide (e.g., Phenyl group) Hybridization Hybridization Hybridization->Increase sp-hybridized carbons of the alkyne are more electronegative, stabilizing the conjugate base

Caption: Factors influencing the acidity of propargylic alcohols.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and predicting the chemical behavior of propargylic alcohols. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining pKa values.[3][4]

Principle: This method involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the sample and monitoring the resulting change in pH using a pH meter. The pKa is determined from the inflection point of the titration curve.

Experimental Workflow:

PotentiometricTitration A Sample Preparation: - Dissolve a precise weight of the propargylic alcohol in a suitable solvent (e.g., water, or a mixed solvent system for poorly soluble compounds). - Add a background electrolyte (e.g., KCl) to maintain constant ionic strength. B Titration Setup: - Calibrate the pH meter with standard buffer solutions. - Place the sample solution in a thermostated vessel with a magnetic stirrer. - Immerse the calibrated pH electrode. A->B C Titration: - Add small, precise volumes of a standardized strong base (e.g., NaOH) solution. - Record the pH after each addition, allowing the reading to stabilize. B->C D Data Analysis: - Plot the measured pH versus the volume of titrant added. - Determine the equivalence point (inflection point of the curve). - The pH at half the equivalence volume is equal to the pKa. C->D

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a 0.01 M solution of the propargylic alcohol in high-purity, CO₂-free water. If solubility is an issue, a co-solvent such as methanol (B129727) or DMSO may be used, and the apparent pKa is determined.

    • Prepare a standardized 0.1 M solution of NaOH.

    • Prepare a 1 M solution of KCl to be used as the background electrolyte.

  • Titration Procedure:

    • To a 50 mL beaker, add 20 mL of the propargylic alcohol solution and 2 mL of the 1 M KCl solution.

    • Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

    • Immerse the pH electrode in the sample solution and allow it to equilibrate.

    • Begin the titration by adding small increments (e.g., 0.1 mL) of the 0.1 M NaOH solution.

    • After each addition, stir the solution and record the pH reading once it has stabilized.

    • Continue the titration until the pH has risen significantly beyond the expected pKa.

  • Data Analysis:

    • Plot the pH (y-axis) against the volume of NaOH added (x-axis).

    • The pKa can be determined from the pH value at the half-equivalence point. The equivalence point can be found from the inflection point of the titration curve, often determined more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).

NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for pKa determination, especially for compounds that are not amenable to potentiometric titration or for which a non-invasive method is preferred.[3][5][6][7][8]

Principle: The chemical shift of a nucleus (e.g., ¹H) near an acidic proton is sensitive to the protonation state of the molecule. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point.

Experimental Workflow:

NMRSpectroscopy A Sample Preparation: - Prepare a series of buffered solutions with varying pH values in D₂O. - Dissolve a constant concentration of the propargylic alcohol in each buffered solution. - Add an internal standard (e.g., DSS or TSP). B NMR Data Acquisition: - Acquire a ¹H NMR spectrum for each sample at a constant temperature. A->B C Data Processing: - Reference the spectra to the internal standard. - Identify a proton whose chemical shift is sensitive to the deprotonation of the hydroxyl group (e.g., the proton on the carbinol carbon). B->C D pKa Determination: - Plot the chemical shift of the selected proton versus the pH of the solution. - Fit the data to the Henderson-Hasselbalch equation to obtain a sigmoidal curve. - The pH at the inflection point of the curve is the pKa. C->D

Caption: Workflow for pKa determination by NMR spectroscopy.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions with known pH values spanning a range of approximately 3 pH units around the estimated pKa of the propargylic alcohol. These buffers should be prepared in D₂O.

    • Prepare a stock solution of the propargylic alcohol in D₂O.

    • For each NMR sample, mix a fixed volume of the stock solution with a buffer solution to achieve the desired final concentration (typically 1-10 mM) and pH.

    • Add a suitable internal reference standard (e.g., DSS or TSP) to each sample.

  • NMR Spectroscopy:

    • Acquire ¹H NMR spectra for each sample at a constant, well-controlled temperature.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectra (phasing, baseline correction).

    • Reference each spectrum to the internal standard.

    • Measure the chemical shift of a proton that is sensitive to the deprotonation of the hydroxyl group (e.g., the methine proton at the carbinol center).

    • Plot the chemical shift (δ) of this proton as a function of pH.

    • The data can be fitted to the following equation, derived from the Henderson-Hasselbalch equation: δ = (δHA + δA- * 10(pH - pKa)) / (1 + 10(pH - pKa)) where δ is the observed chemical shift, δHA is the chemical shift of the fully protonated form, and δA- is the chemical shift of the deprotonated (alkoxide) form. The pKa is determined from the best fit of the data to this equation.

Conclusion

References

The Versatility of Phenyl-Substituted Alkynols: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Phenyl-substituted alkynols are a class of organic compounds characterized by a phenyl group and a hydroxyl group attached to an alkyne backbone. This unique structural arrangement imparts a diverse range of chemical and physical properties, making them valuable building blocks and functional motifs in various scientific disciplines. This technical guide provides an in-depth overview of the potential applications of phenyl-substituted alkynols in research, with a focus on their utility in medicinal chemistry, materials science, and organic synthesis. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to support researchers, scientists, and drug development professionals in harnessing the potential of these versatile molecules.

Core Applications in Research

Phenyl-substituted alkynols have emerged as pivotal scaffolds in several areas of research due to their reactivity and tunable properties. Their applications span from the development of novel therapeutics to the creation of advanced materials.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

In the realm of drug discovery and development, phenyl-substituted alkynols serve as crucial intermediates and pharmacophores for the synthesis of bioactive molecules. Their rigid alkynyl linker allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.

Anticancer Agents: A significant area of application is in the development of novel anticancer agents. Phenyl-substituted alkynols have been incorporated into molecules designed to inhibit key signaling pathways involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization.[1][2]

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1][2] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block this pathway. Phenyl-substituted alkynols can be key structural elements in the design of such inhibitors.

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division.[3] Molecules that interfere with tubulin polymerization can induce mitotic arrest and apoptosis in cancer cells. Phenyl-substituted alkynols have been investigated as components of tubulin polymerization inhibitors.

Enzyme Inhibition: The structural features of phenyl-substituted alkynols make them attractive candidates for the design of enzyme inhibitors. The alkynyl group can participate in various interactions within an enzyme's active site, including covalent bonding with reactive residues.

JNK Signaling Pathway Modulation: The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in various cellular processes, including apoptosis and inflammation. Some studies suggest that certain phenyl-substituted compounds can modulate this pathway, opening avenues for therapeutic intervention in related diseases.[4]

Materials Science: Building Blocks for Functional Materials

The unique electronic and photophysical properties of phenyl-substituted alkynols make them valuable components in the design of advanced materials.

Fluorescent Probes: The conjugated π-system of phenyl-substituted alkynols can give rise to fluorescence. By modifying the phenyl ring with electron-donating or electron-withdrawing groups, the fluorescence properties, such as quantum yield and emission wavelength, can be fine-tuned. This makes them suitable for the development of fluorescent probes for sensing and imaging applications.

Conjugated Polymers: Phenyl-substituted alkynols can serve as monomers in the synthesis of conjugated polymers. These materials exhibit interesting electronic and optical properties and have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: Versatile Synthetic Intermediates

Phenyl-substituted alkynols are versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures.

Sonogashira Coupling: The terminal alkyne functionality readily participates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.[5][6][7] This reaction is a powerful tool for the synthesis of a wide range of conjugated systems.

Click Chemistry: The alkyne group is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[8][9] This highly efficient and specific reaction allows for the facile conjugation of phenyl-substituted alkynols to other molecules, finding broad applications in bioconjugation, drug discovery, and materials science.

Quantitative Data Summary

To facilitate the comparison of the properties and activities of various phenyl-substituted alkynols, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Phenyl-Substituted Alkynol Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11HepG-2 (Liver)9.52[1]
Compound 11A549 (Lung)10.61[1]
Compound 11Caco-2 (Colon)12.45[1]
Compound 11MDA (Breast)11.52[1]
Compound 4cSKNMC (Neuroblastoma)10.8 ± 0.08[10]
Compound 4dHep-G2 (Liver)11.6 ± 0.12[10]
Compound 5dHep G2 (Liver)1.2 ± 1.1[11]
Compound 5dA549 (Lung)1.6 ± 1.0[11]
Compound 5dMDA 231 (Breast)0.9 ± 0.1[11]
Compound 5dHeLa (Cervical)0.8 ± 0.4[11]

Table 2: VEGFR-2 Kinase Inhibitory Activity

Compound IDIC50 (nM)Reference
Compound 3692 ± 3[1]
Compound 7340 ± 40[1]
Compound 11192[1]

Table 3: Fluorescence Quantum Yields of Phenyl-Substituted Alkynol Derivatives

CompoundSolventQuantum Yield (Φ)Reference
Quinine Sulfate (B86663) (Standard)0.1 M H2SO40.58[12]
Cresyl Violet (Standard)Methanol0.53[12]
Rhodamine 6G (Standard)Water0.95[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of phenyl-substituted alkynols.

Synthesis of Phenyl-Substituted Alkynols via Sonogashira Coupling

Objective: To synthesize a phenyl-substituted alkynol by coupling a terminal alkyne with an aryl halide.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Terminal alkynol (e.g., propargyl alcohol)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (e.g., Argon, Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the copper(I) salt (0.02-0.1 eq.).

  • Add the anhydrous solvent and stir the mixture until all solids are dissolved.

  • Add the amine base (2.0-3.0 eq.) followed by the terminal alkynol (1.1-1.5 eq.).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired phenyl-substituted alkynol.[5][6][7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate a phenyl-substituted alkynol with an azide-containing molecule.

Materials:

  • Phenyl-substituted alkynol

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., 1:1 mixture of deionized water and t-butanol, DMSO, DMF)

Procedure:

  • Prepare stock solutions of the phenyl-substituted alkynol, the azide-containing molecule, copper(II) sulfate, and sodium ascorbate in the chosen solvent.

  • In a reaction vessel, combine the solutions of the phenyl-substituted alkynol (1.0 eq.) and the azide-containing molecule (1.1 eq.).

  • Add the copper(II) sulfate solution (0.01-0.1 eq.).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.5 eq.).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours and can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by precipitation, extraction, or chromatography depending on its properties.[8][9]

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the inhibitory activity of a phenyl-substituted alkynol against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compound (phenyl-substituted alkynol)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the VEGFR-2 kinase and the test compound at various concentrations. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. Luminescence or fluorescence is typically measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][13][14]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To assess the effect of a phenyl-substituted alkynol on tubulin polymerization.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (phenyl-substituted alkynol)

  • Positive control (e.g., paclitaxel (B517696) - promoter, colchicine (B1669291) - inhibitor)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a tubulin solution in the polymerization buffer on ice.

  • Add GTP and the fluorescent reporter to the tubulin solution.

  • In a pre-warmed 96-well plate, add the test compound at various concentrations. Include positive and negative controls.

  • Initiate polymerization by adding the tubulin-GTP-reporter mixture to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Analyze the curves to determine the effect of the compound on the lag time, polymerization rate, and the final polymer mass.[3][15][16][17]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of phenyl-substituted alkynols.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Phenyl-Substituted Alkynol Inhibitor Inhibitor->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway Inhibition

Tubulin_Polymerization_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Acquisition & Analysis Tubulin Purified Tubulin Mix Prepare Reaction Mix (Tubulin, Buffer, Reporter) Tubulin->Mix Buffer Polymerization Buffer + GTP Buffer->Mix Reporter Fluorescent Reporter Reporter->Mix Compound Phenyl-Substituted Alkynol Addition Add Compound/Controls Compound->Addition Initiation Initiate Polymerization (Add Mix to Plate at 37°C) Mix->Initiation Addition->Initiation Measurement Measure Fluorescence (kinetic read) Initiation->Measurement Plot Plot Fluorescence vs. Time Measurement->Plot Analysis Analyze Polymerization Curves (Lag time, Rate, Plateau) Plot->Analysis

Tubulin Polymerization Inhibition Assay Workflow

JNK_Signaling_Pathway Stress Cellular Stress MKK MKK4/7 Stress->MKK JNK JNK MKK->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis / Inflammation cJun->Apoptosis Modulator Phenyl-Substituted Compound Modulator->JNK Modulation

References

Methodological & Application

Synthesis of 1-Phenyl-2-butyn-1-ol from Benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-phenyl-2-butyn-1-ol, a valuable propargylic alcohol intermediate in organic synthesis, starting from benzaldehyde (B42025). The primary method described is the Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and natural products. Its structure, featuring a chiral center and a reactive alkyne moiety, allows for diverse downstream functionalization. The synthesis route described herein involves the nucleophilic addition of a 1-butynyl Grignard reagent to benzaldehyde.

Reaction Scheme

The overall transformation involves a two-step, one-pot synthesis. First, 1-butyne (B89482) is deprotonated by a Grignard reagent such as ethylmagnesium bromide to form the 1-butynylmagnesium bromide. This is then reacted in situ with benzaldehyde. An aqueous workup subsequently yields the desired product, this compound.

Step 1: Formation of 1-Butynylmagnesium Bromide

Step 2: Reaction with Benzaldehyde and Workup

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
BenzaldehydeReagent Grade, ≥99%Sigma-Aldrich
1-Butyne≥98%Sigma-Aldrich
Ethylmagnesium bromide3.0 M solution in diethyl etherSigma-Aldrich
Diethyl ether (anhydrous)≥99.7%, inhibitor-freeSigma-Aldrich
Tetrahydrofuran (THF, anhydrous)≥99.9%, inhibitor-freeSigma-Aldrich
Saturated aqueous ammonium (B1175870) chlorideLaboratory GradeFisher Scientific
Anhydrous magnesium sulfateLaboratory GradeFisher Scientific
Silica (B1680970) gel60 Å, 230-400 meshSigma-Aldrich
HexanesACS GradeFisher Scientific
Ethyl acetate (B1210297)ACS GradeFisher Scientific
Detailed Experimental Procedure

Part A: Synthesis of this compound

  • Reaction Setup: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

  • Grignard Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add 10.0 mL of a 3.0 M solution of ethylmagnesium bromide in diethyl ether (30 mmol).

  • Addition of 1-Butyne: Cool the flask to 0°C in an ice bath. Slowly add a solution of 1.62 g (30 mmol) of 1-butyne in 20 mL of anhydrous diethyl ether from the dropping funnel over 30 minutes. A gentle evolution of ethane (B1197151) gas will be observed.

  • Formation of 1-Butynylmagnesium Bromide: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the butynyl Grignard reagent is now complete.

  • Reaction with Benzaldehyde: Cool the reaction mixture back to 0°C. Add a solution of 2.65 g (25 mmol) of benzaldehyde in 20 mL of anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0°C and quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[1] This will hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Part B: Purification

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel.[1]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a suitable eluent system. The fractions should be monitored by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Data Presentation

Table 1: Reactant and Product Quantities
CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
Benzaldehyde106.12251.02.65 g
1-Butyne54.09301.21.62 g
Ethylmagnesium bromide131.28301.210.0 mL (3.0 M)
This compound146.19--Expected ~3.1 g (85% yield)
Table 2: Characterization of this compound
PropertyValue
Appearance Pale yellow oil
Molecular Formula C₁₀H₁₀O[2]
Molecular Weight 146.19 g/mol [2]
Boiling Point Not readily available, propargylic alcohols can be heat sensitive.
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 7.55-7.30 (m, 5H, Ar-H), 5.45 (q, 1H, J=2.1 Hz, CH-OH), 2.50 (d, 1H, J=5.4 Hz, OH), 1.85 (d, 3H, J=2.1 Hz, CH₃)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 141.5, 128.6, 128.2, 126.5, 85.8, 80.5, 64.7, 3.6

Note: NMR data is predicted based on the structure and may vary slightly.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification prep Flame-dry glassware under N2 reagents Prepare solutions of 1-butyne and benzaldehyde prep->reagents grignard_formation Formation of 1-butynylmagnesium bromide (0°C to RT) reagents->grignard_formation addition Addition of benzaldehyde (0°C) grignard_formation->addition stirring Reaction at RT (2 hours) addition->stirring quench Quench with sat. NH4Cl (aq) stirring->quench extract Extract with diethyl ether quench->extract dry Dry organic layers (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash column chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

References

Application Note and Protocol: Synthesis of 1-Phenyl-propargyl Alcohol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-propargyl alcohol, also known as 1-phenyl-2-propyn-1-ol (B147433), is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals and complex organic molecules. Its structure incorporates a chiral center and a terminal alkyne, making it a versatile building block for various transformations, including click chemistry, coupling reactions, and the formation of heterocyclic compounds. The Grignard reaction provides a robust and efficient method for the synthesis of this alcohol, typically involving the reaction of an ethynyl (B1212043) Grignard reagent with benzaldehyde (B42025). This document outlines a detailed protocol for the synthesis, purification, and characterization of 1-phenyl-propargyl alcohol.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of an acetylide anion, in the form of an organomagnesium halide (a Grignard reagent), to the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the desired secondary alcohol. The key Grignard reagent, ethynylmagnesium bromide, can be prepared in situ from acetylene (B1199291) or by using a commercially available solution.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of 1-phenyl-propargyl alcohol.

ParameterValueReference
Molecular Formula C₉H₈O[1]
Molecular Weight 132.16 g/mol [1]
Typical Yield 86%[2]
Appearance Pale yellow oil[2]
Boiling Point 135-136 °C at 13 mmHg[2]
Density 1.087 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.549[2]

Experimental Protocol

This protocol details the synthesis of (±)-1-phenyl-2-propyn-1-ol from benzaldehyde and ethynylmagnesium bromide, which is generated in situ from n-butyl chloride and acetylene. As with all Grignard reactions, all glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by atmospheric moisture.[3]

Materials and Reagents:

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Part A: Preparation of the Grignard Reagent (Ethynylmagnesium Chloride)

  • Place magnesium turnings (518 mg, 28.3 mmol) into a pre-flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[1][2]

  • Allow the flask to cool to room temperature under a stream of argon.[1][2]

  • Add anhydrous tetrahydrofuran (30 mL) and a small crystal of iodine to the flask.[1][2]

  • Add a small portion of n-butyl chloride (2.23 mL, 28.3 mmol) dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the THF indicates the formation of the Grignard reagent.[1]

  • Once the reaction has started, add the remaining n-butyl chloride dropwise while stirring. Continue stirring at room temperature until all the magnesium has been consumed.[1]

  • Cool the reaction mixture to 0 °C using an ice bath.[1]

  • Bubble acetylene gas through the solution for approximately 15 minutes to form the ethynylmagnesium chloride.[1]

Part B: Reaction with Benzaldehyde

  • While maintaining the temperature at 0 °C, add a solution of benzaldehyde (1.0 g, 9.4 mmol) in anhydrous tetrahydrofuran (20 mL) dropwise to the freshly prepared Grignard reagent.[1][2]

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 6 to 19 hours.[1]

Part C: Work-up and Purification

  • After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1][2]

  • Dilute the mixture with water and transfer it to a separatory funnel.[1][2]

  • Extract the aqueous layer with ethyl acetate.[1][2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1][2]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[1][2]

  • Purify the crude product by silica gel column chromatography, eluting with a 10% solution of ethyl acetate in petroleum ether, to yield 1-phenyl-2-propyn-1-ol as a pale yellow oil.[1][2]

Visualizations

Experimental Workflow Diagram

Grignard_Synthesis_Workflow Workflow for the Synthesis of 1-Phenyl-propargyl Alcohol A Preparation of Grignard Reagent (n-Butylmagnesium Chloride) B Formation of Acetylenic Grignard (Ethynylmagnesium Chloride) A->B Bubble Acetylene Gas C Reaction with Benzaldehyde B->C Add Benzaldehyde Solution D Aqueous Work-up (Quenching) C->D Add Saturated NH4Cl E Extraction and Drying D->E Extract with Ethyl Acetate F Purification (Column Chromatography) E->F Concentrate and Load on Silica Gel G Final Product (1-Phenyl-propargyl Alcohol) F->G Elute and Collect Fractions

Caption: Experimental workflow for the synthesis of 1-phenyl-propargyl alcohol.

Reaction Mechanism

Grignard_Reaction_Mechanism Grignard Reaction Mechanism benzaldehyde Benzaldehyde alkoxide Magnesium Alkoxide Intermediate benzaldehyde->alkoxide Nucleophilic Attack grignard Ethynylmagnesium Bromide grignard->alkoxide product 1-Phenyl-propargyl Alcohol alkoxide->product Protonation (Aqueous Work-up)

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral propargyl alcohols are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Their versatile functionality allows for diverse chemical transformations, making their stereoselective synthesis a critical area of research. This document provides detailed application notes and protocols for the enantioselective synthesis of 1-phenyl-2-butyn-1-ol, a key chiral building block. The focus is on the asymmetric addition of a terminal alkyne to benzaldehyde (B42025), a robust and widely studied transformation. Various catalytic systems are summarized and compared, followed by a detailed experimental protocol for a high-performing method.

Introduction

The enantioselective alkynylation of aldehydes represents one of the most efficient methods for preparing optically active propargylic alcohols.[1] This process involves the formation of a carbon-carbon bond and a stereocenter in a single step.[1] A variety of catalytic systems have been developed for this purpose, often employing a chiral ligand to control the stereochemical outcome of the reaction.[2] These systems typically involve metal acetylides, with zinc-based reagents being extensively studied due to their high functional group tolerance and the ability to generate them in situ from terminal alkynes.[1][3]

Comparative Data of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the enantioselective synthesis of chiral propargyl alcohols, including this compound, through the asymmetric alkynylation of benzaldehyde. This data allows for a direct comparison of different methodologies based on their reported yields and enantioselectivities.

Catalyst/Ligand SystemAlkyneAldehydeYield (%)ee (%)SolventTemp (°C)Ref.
Zn(OTf)₂ / (+)-N-methylephedrinePhenylacetyleneBenzaldehydeHigh>99TolueneRT[2]
Et₂Zn / (S)-BINOL / Ti(OⁱPr)₄PhenylacetyleneBenzaldehyde9197TolueneReflux then RT[3][4]
Cu(O-t-Bu) / TRAPPhenylacetyleneBenzaldehydeModerateModerateNot SpecifiedMild Conditions[5]
Me₂Zn / Mandelamide LigandPhenylacetyleneBenzaldehydeHighGood to HighToluene70 then 0[1]
Dinuclear Zn / ProPhenolPhenylacetyleneBenzaldehydeHighHighNot SpecifiedNot Specified[2][6]

Experimental Workflow

The general experimental workflow for the enantioselective synthesis of this compound via asymmetric alkynylation is depicted below. The process begins with the in situ generation of the metal acetylide, followed by the addition of the aldehyde in the presence of a chiral catalyst, and concludes with quenching and purification.

G reagents Preparation of Reagents (Alkyne, Aldehyde, Solvent, Catalyst, Ligand) reaction_setup Reaction Setup (Inert Atmosphere, Cooling) reagents->reaction_setup catalyst_formation In Situ Catalyst/ Acetylide Formation reaction_setup->catalyst_formation aldehyde_addition Slow Addition of Benzaldehyde catalyst_formation->aldehyde_addition reaction_progress Reaction Monitoring (TLC) aldehyde_addition->reaction_progress workup Aqueous Workup and Extraction reaction_progress->workup purification Purification (Column Chromatography) workup->purification analysis Characterization and Enantiomeric Excess Determination (HPLC) purification->analysis

General workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol: Zn(OTf)₂/(+)-N-methylephedrine Catalyzed Synthesis

This protocol is adapted from the highly successful method developed by Carreira and coworkers, which provides excellent yields and enantioselectivities.[2][7]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (+)-N-methylephedrine (1.1 equivalents) and zinc triflate (1.0 equivalent) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes.

  • Acetylide Formation: To the catalyst solution, add triethylamine (2.0 equivalents). Cool the mixture to 0 °C and then bubble 1-butyne gas through the solution for 15-20 minutes (or add liquid 1-butyne, 1.2 equivalents, via syringe). Stir the resulting mixture at 0 °C for 1 hour.

  • Aldehyde Addition: Slowly add freshly distilled benzaldehyde (1.0 equivalent) to the reaction mixture at 0 °C over a period of 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired chiral this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Proposed Catalytic Cycle

The proposed catalytic cycle for the zinc-mediated asymmetric alkynylation of benzaldehyde highlights the role of the chiral ligand in creating a stereochemically defined environment for the carbon-carbon bond formation.

G cluster_cycle Catalytic Cycle A Zn(OTf)₂ + (+)-N-methylephedrine B Chiral Zinc Complex A->B Ligand Exchange C Zinc Acetylide B->C + Alkyne, Et₃N D Coordination of Benzaldehyde C->D + Benzaldehyde E Alkynylation Transition State D->E Intramolecular Addition F Zinc Alkoxide Product E->F C-C Bond Formation F->B + Alkyne, Et₃N - Product

Proposed catalytic cycle for the enantioselective alkynylation of benzaldehyde.

Conclusion

The enantioselective synthesis of chiral this compound is a well-established and highly efficient process. The use of zinc-based catalysts with chiral amino alcohol ligands, such as (+)-N-methylephedrine, provides a practical and reliable method for obtaining this valuable building block in high yield and with excellent enantiomeric excess. The detailed protocol provided herein serves as a robust starting point for researchers in academia and industry. Further optimization of reaction conditions may be necessary depending on the specific alkyne and aldehyde substrates employed.

References

Application Notes and Protocols for the Asymmetric Reduction of 1-Phenyl-2-butyn-1-one to (R)-1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. 1-Phenyl-2-butyn-1-one is a prochiral alkynyl ketone whose reduction product, 1-phenyl-2-butyn-1-ol, is a valuable chiral propargyl alcohol. This document provides detailed application notes and experimental protocols for the asymmetric reduction of 1-phenyl-2-butyn-1-one to its corresponding chiral alcohol, focusing on chemocatalytic and biocatalytic methodologies.

Methods Overview

Three primary methods have been identified as highly effective for the asymmetric reduction of aryl ketones, with demonstrated or strong potential for application to alkynyl ketones such as 1-phenyl-2-butyn-1-one:

  • Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) via Noyori-type Catalysts: This method utilizes ruthenium-based catalysts with chiral diamine ligands, offering high enantioselectivity and chemoselectivity for the reduction of the ketone functionality in the presence of the alkyne.

  • Chemocatalytic Reduction using Corey-Bakshi-Shibata (CBS) Catalysts: This highly enantioselective method employs chiral oxazaborolidine catalysts in conjunction with a borane (B79455) source.

  • Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs): This environmentally benign approach uses enzymes to achieve high enantioselectivity under mild reaction conditions.

Data Presentation: Comparison of Methods

The following table summarizes the expected quantitative data for the asymmetric reduction of 1-phenyl-2-butyn-1-one and structurally similar ketones using the aforementioned methods. It is important to note that actual results may vary depending on the specific reaction conditions and the purity of reagents.

MethodCatalyst/EnzymeTypical Yield (%)Typical Enantiomeric Excess (ee %)
Asymmetric Transfer HydrogenationRuCl(p-cymene)[(R,R)-Ts-DPEN]>90>95
Corey-Bakshi-Shibata (CBS) Reduction(R)-2-Methyl-CBS-oxazaborolidine>85>90
Biocatalytic ReductionAlcohol Dehydrogenase from Lactobacillus kefir (LkADH)>95>99

Experimental Protocols

4.1. Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) with RuCl(p-cymene)[(R,R)-Ts-DPEN]

This protocol is adapted from the work of Matsumura et al. on the asymmetric transfer hydrogenation of α,β-acetylenic ketones.

Materials:

  • 1-Phenyl-2-butyn-1-one

  • RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous 2-propanol (i-PrOH)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-flushed Schlenk flask, add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.01 equivalents).

  • Add anhydrous 2-propanol (5 mL per mmol of substrate).

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (1.5 equivalents relative to the substrate) to the reaction flask.

  • Stir the mixture at room temperature for 10 minutes to activate the catalyst.

  • Add a solution of 1-phenyl-2-butyn-1-one (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at 28 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

4.2. Corey-Bakshi-Shibata (CBS) Reduction

This is a general protocol for the CBS reduction of aryl ketones and is expected to be effective for 1-phenyl-2-butyn-1-one.

Materials:

  • 1-Phenyl-2-butyn-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1 M HCl

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.0 equivalent) to the catalyst solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, dissolve 1-phenyl-2-butyn-1-one (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst mixture over 30 minutes.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly quench with methanol.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

4.3. Biocatalytic Reduction with Lactobacillus kefir Alcohol Dehydrogenase (LkADH)

This protocol utilizes a whole-cell biocatalyst expressing LkADH for the asymmetric reduction.

Materials:

  • 1-Phenyl-2-butyn-1-one

  • Lyophilized E. coli cells expressing LkADH

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 2-Propanol (for cofactor regeneration)

  • Magnesium chloride (MgCl₂)

  • Ethyl acetate (B1210297)

  • Standard laboratory glassware and a temperature-controlled shaker

Procedure:

  • In a reaction vessel, prepare a suspension of lyophilized E. coli/LkADH cells (e.g., 10 mg/mL) in Tris-HCl buffer.

  • Add MgCl₂ to a final concentration of 1.0 mM.

  • Add 2-propanol to a final concentration of 10% (v/v).

  • Add 1-phenyl-2-butyn-1-one to the desired substrate concentration (e.g., 10 mM).

  • Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.

  • Monitor the reaction progress by taking samples at intervals and analyzing by GC or HPLC.

  • Upon completion, extract the product from the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Workup and Purification cluster_analysis Analysis start Start setup Prepare Catalyst/Enzyme and Reagents start->setup add_substrate Add 1-Phenyl-2-butyn-1-one setup->add_substrate reaction Incubate/Stir under Controlled Conditions add_substrate->reaction monitoring Monitor Progress (TLC/GC/HPLC) reaction->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Determine Yield and Enantiomeric Excess purify->analyze end End analyze->end

Caption: General experimental workflow for the asymmetric reduction of 1-phenyl-2-butyn-1-one.

G ketone 1-Phenyl-2-butyn-1-one transition_state Diastereomeric Transition State ketone->transition_state catalyst Chiral Catalyst (Noyori, CBS, or ADH) catalyst->transition_state hydride Hydride Source (i-PrOH, BH3, or NADPH) hydride->transition_state alcohol (R)-1-Phenyl-2-butyn-1-ol transition_state->alcohol Enantioselective Hydride Transfer

Caption: Simplified logical relationship for the asymmetric reduction of 1-phenyl-2-butyn-1-one.

Application Notes and Protocols: 1-Phenyl-2-butyn-1-ol in Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-butyn-1-ol is a versatile propargylic alcohol that serves as a valuable building block in organic synthesis. Its unique structure, featuring a hydroxyl group and a terminal alkyne, allows for a variety of transformations, particularly in metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key metal-catalyzed cross-coupling reactions, with a focus on the synthesis of valuable allene (B1206475) derivatives.

I. Palladium-Catalyzed Synthesis of Allenes from this compound

A primary application of this compound in cross-coupling reactions is its conversion to substituted allenes. Palladium catalysts are highly effective in promoting the coupling of propargylic alcohols with various partners, leading to the formation of the allene moiety through a formal SN2' pathway.

A. Palladium-Catalyzed Coupling with Aryl Halides

This reaction enables the synthesis of 1,3-disubstituted allenes by coupling this compound with aryl halides.

Quantitative Data Summary

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodotoluene (B166478)Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMA1001285
24-BromoanisolePd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃Toluene (B28343)110892
31-BromonaphthalenePd(PPh₃)₄ (5)-Et₃NDMF901678
42-ChloropyridinePd(OAc)₂ (5)SPhos (10)K₃PO₄1,4-Dioxane1202465

Experimental Protocol: Synthesis of 1-Phenyl-3-(p-tolyl)propa-1,2-diene

Materials:

  • This compound

  • 4-Iodotoluene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.05 mmol, 5 mol%) and PPh₃ (0.10 mmol, 10 mol%).

  • Add anhydrous DMA (5 mL) via syringe and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

  • Add K₂CO₃ (2.0 mmol), this compound (1.2 mmol), and 4-iodotoluene (1.0 mmol).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenyl-3-(p-tolyl)propa-1,2-diene.

Logical Workflow for Palladium-Catalyzed Allene Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Catalyst_Preparation Catalyst Pre-formation (Pd(OAc)₂ + PPh₃) Reactant_Addition Addition of Reactants (this compound, Aryl Halide, Base) Catalyst_Preparation->Reactant_Addition Inert Atmosphere Heating Heating (100 °C, 12 h) Reactant_Addition->Heating Inert Atmosphere Monitoring TLC Monitoring Heating->Monitoring Periodic Sampling Quenching Quenching (Water) Monitoring->Quenching Reaction Completion Extraction Extraction (Diethyl Ether) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Allene Product Purification->Final_Product

Caption: Workflow for Palladium-Catalyzed Allene Synthesis.

II. Copper-Catalyzed Synthesis of Allenes

Copper catalysts provide a cost-effective alternative to palladium for the synthesis of allenes from propargylic alcohols. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

A. Copper-Catalyzed Coupling with Arylboronic Acids

This method allows for the formation of a C(sp²)-C(sp) bond, leading to the synthesis of aryl-substituted allenes.

Quantitative Data Summary

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidCuI (10)Xantphos (15)K₃PO₄Toluene801888
24-Methoxyphenylboronic acidCu(OAc)₂ (10)BrettPhos (15)Cs₂CO₃1,4-Dioxane901291
33-Fluorophenylboronic acidCuBr (10)dppf (15)K₂CO₃THF702482
42-Thiopheneboronic acidCuTC (10)-t-BuOKDMF1001075

Experimental Protocol: Synthesis of 1,3-Diphenylallene

Materials:

  • This compound

  • Phenylboronic acid

  • Copper(I) iodide (CuI)

  • Xantphos

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, to a flame-dried vial, add CuI (0.10 mmol, 10 mol%), Xantphos (0.15 mmol, 15 mol%), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL), followed by this compound (1.2 mmol) and phenylboronic acid (1.0 mmol).

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a preheated oil bath at 80 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 1,3-diphenylallene.

Catalytic Cycle for Copper-Catalyzed Allene Synthesis

G Cu_I Cu(I) Catalyst Intermediate_1 Copper Alkoxide Cu_I->Intermediate_1 + Propargyl Alcohol - H₂O (with Base) Propargyl_Alcohol This compound Arylboronic_Acid Ar-B(OH)₂ Intermediate_2 Ate Complex Arylboronic_Acid->Intermediate_2 + Base Base Base Intermediate_3 Allenyl-Cu Species Intermediate_1->Intermediate_3 + Ate Complex (Transmetalation) Product Allene Product Intermediate_3->Product Reductive Elimination Product->Cu_I Catalyst Regeneration G Start This compound Activation Activation of OH group (e.g., Mesylation) Start->Activation Organozinc_Formation Organozinc Reagent Formation (with Zn) Activation->Organozinc_Formation Coupling Pd-Catalyzed Negishi Coupling with Aryl Halide Organozinc_Formation->Coupling Product Allene Product Coupling->Product

Application Notes and Protocols: 1-Phenyl-2-butyn-1-ol in the Synthesis of Substituted Furan Scaffolds as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-2-butyn-1-ol is a versatile propargyl alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal alkyne, a secondary alcohol, and a phenyl group, allows for a variety of chemical transformations. This document outlines the application of this compound in the synthesis of highly substituted furan (B31954) rings, which are prevalent scaffolds in a wide range of pharmaceutical agents. The protocol described herein focuses on a gold-catalyzed intramolecular cyclization of an alkynediol derived from this compound. This methodology provides a direct and efficient route to functionalized furans that can be further elaborated into complex drug molecules.

Core Application: Synthesis of a 2,4-Disubstituted Furan Intermediate

The primary application highlighted is the conversion of this compound into a 2-phenyl-4-methylfuran-3-carboxylate intermediate. This transformation involves a two-step process: a Sonogashira coupling to introduce a carboxylate group, followed by a gold-catalyzed intramolecular cyclization.

Experimental Protocols

Part 1: Synthesis of (Z)-Methyl 2-(1-hydroxy-1-phenylbut-2-yn-1-yl)acrylate (Alkynediol Precursor)

This protocol details the synthesis of the key alkynediol precursor from this compound via a Sonogashira cross-coupling reaction.

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

  • Add anhydrous toluene and triethylamine (2.0 eq).

  • To the stirred solution, add methyl acrylate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkynediol precursor.

Part 2: Gold-Catalyzed Intramolecular Cyclization to Methyl 2-phenyl-4-methylfuran-3-carboxylate

This protocol describes the gold-catalyzed 5-endo-dig cyclization of the alkynediol precursor to the target furan intermediate.[1][2][3]

Materials:

  • (Z)-Methyl 2-(1-hydroxy-1-phenylbut-2-yn-1-yl)acrylate

  • (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the alkynediol precursor (1.0 eq) and anhydrous dichloromethane.

  • In a separate flask, prepare the gold catalyst by dissolving (Ph₃P)AuCl (0.01 eq) and AgOTf (0.01 eq) in anhydrous dichloromethane. Stir for 10 minutes at room temperature, protected from light.

  • Add the prepared catalyst solution to the solution of the alkynediol precursor dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 2-phenyl-4-methylfuran-3-carboxylate.

Data Presentation

StepProductStarting MaterialCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1(Z)-Methyl 2-(1-hydroxy-1-phenylbut-2-yn-1-yl)acrylateThis compoundPd(OAc)₂, CuI, PPh₃, Et₃NToluene801275-85
2Methyl 2-phenyl-4-methylfuran-3-carboxylateAlkynediol Precursor(Ph₃P)AuCl, AgOTfDCMRT1-285-95

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Gold-Catalyzed Cyclization s1_start This compound + Methyl Acrylate s1_reagents Pd(OAc)₂, CuI, PPh₃, Et₃N Toluene, 80°C s1_start->s1_reagents Reaction s1_workup Workup & Purification s1_reagents->s1_workup s1_product (Z)-Methyl 2-(1-hydroxy-1-phenylbut-2-yn-1-yl)acrylate s2_start (Z)-Methyl 2-(1-hydroxy-1-phenylbut-2-yn-1-yl)acrylate s1_product->s2_start s1_workup->s1_product s2_catalyst (Ph₃P)AuCl, AgOTf DCM, RT s2_start->s2_catalyst Reaction s2_workup Purification s2_catalyst->s2_workup s2_product Methyl 2-phenyl-4-methylfuran-3-carboxylate s2_workup->s2_product

Caption: Overall workflow for the synthesis of a furan intermediate.

Gold-Catalyzed Cyclization Mechanism

cyclization_mechanism cluster_mech Mechanism of 5-endo-dig Cyclization start Alkynediol Precursor activated_alkyne Gold-activated Alkyne start->activated_alkyne + [Au+] cyclization 5-endo-dig Cyclization activated_alkyne->cyclization intermediate Vinylic Gold Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration - H₂O product Furan Product dehydration->product catalyst_regeneration Catalyst Regeneration product->catalyst_regeneration - [Au+]

References

1-Phenyl-2-butyn-1-ol: A Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-butyn-1-ol is a propargyl alcohol that serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a hydroxyl group adjacent to a carbon-carbon triple bond, allows for a range of chemical transformations, including rearrangements and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, isoxazoles, and furans using this compound as a key building block. The methodologies presented are primarily based on multi-step synthetic pathways involving key intermediates, accessible through catalytic transformations of the starting alcohol.

Synthetic Strategy Overview

The primary strategy for the synthesis of pyrazoles and isoxazoles involves a two-step process. First, this compound undergoes a Meyer-Schuster rearrangement to form the α,β-unsaturated ketone, 1-phenylbut-2-en-1-one. This intermediate is then subjected to cyclocondensation reactions with hydrazine (B178648) or hydroxylamine (B1172632) to yield the target five-membered heterocycles.

For the synthesis of furans, a multi-step approach is employed, beginning with the conversion of this compound to a 1,4-dicarbonyl intermediate. This intermediate then undergoes an acid-catalyzed Paal-Knorr cyclization to afford the furan (B31954) ring. The following diagram illustrates the overall synthetic logic.

G A This compound B 1-Phenylbut-2-en-1-one (α,β-Unsaturated Ketone) A->B Meyer-Schuster Rearrangement E 1-Phenyl-1,4-pentanedione (B1580630) (1,4-Dicarbonyl) A->E Multi-step Synthesis C 3-Methyl-5-phenylpyrazole B->C Cyclocondensation (Hydrazine) D 3-Methyl-5-phenylisoxazole (B94393) B->D Cyclocondensation (Hydroxylamine) F 2-Methyl-5-phenylfuran (B12895050) E->F Paal-Knorr Cyclization

Caption: Overall synthetic strategy from this compound.

I. Synthesis of Pyrazoles and Isoxazoles

The synthesis of 3-methyl-5-phenylpyrazole and 3-methyl-5-phenylisoxazole from this compound proceeds via the common intermediate, 1-phenylbut-2-en-1-one.

Step 1: Gold-Catalyzed Meyer-Schuster Rearrangement of this compound

The Meyer-Schuster rearrangement of propargyl alcohols provides a reliable method for the synthesis of α,β-unsaturated ketones. While traditionally acid-catalyzed, modern methods often employ gold catalysts for milder reaction conditions and improved selectivity.[1][2]

G cluster_0 Meyer-Schuster Rearrangement Workflow A This compound B Add Toluene (B28343), Methanol (B129727), and PPh3AuNTf2 A->B C Stir at Room Temperature B->C D Reaction Monitoring (TLC) C->D E Work-up and Purification (Silica Gel Chromatography) D->E F 1-Phenylbut-2-en-1-one E->F

Caption: Workflow for the Gold-Catalyzed Meyer-Schuster Rearrangement.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in toluene (5 mL), add methanol (1.0 mmol, 40 µL).

  • Add the gold catalyst, (triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂) (0.02 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1-phenylbut-2-en-1-one.

ParameterValueReference
CatalystPPh₃AuNTf₂[1]
Catalyst Loading1-2 mol%[1]
SolventToluene[1]
Co-catalyst/AdditiveMethanol[1]
TemperatureRoom Temperature[1]
Reaction Time2-4 hours[1]
YieldGood to Excellent[1]
Step 2a: Synthesis of 3-Methyl-5-phenylpyrazole

The resulting 1-phenylbut-2-en-1-one is reacted with hydrazine hydrate (B1144303) to form the pyrazole (B372694) ring. The reaction initially forms a dihydropyrazole intermediate, which may undergo spontaneous oxidation to the aromatic pyrazole under the reaction conditions or require a separate oxidation step.

Experimental Protocol:

  • Dissolve 1-phenylbut-2-en-1-one (1.0 mmol) in ethanol (B145695) (10 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-5-phenylpyrazole.[3]

ParameterValueReference
ReagentHydrazine Hydrate[3]
SolventEthanol[3]
CatalystGlacial Acetic Acid[3]
TemperatureReflux[3]
Reaction Time4-6 hours[3]
Yield~85%[3]
Step 2b: Synthesis of 3-Methyl-5-phenylisoxazole

The reaction of 1-phenylbut-2-en-1-one with hydroxylamine hydrochloride in the presence of a base leads to the formation of the isoxazole (B147169) ring. Similar to the pyrazole synthesis, an intermediate dihydroisoxazole (B8533529) is formed, which is then aromatized.

Experimental Protocol:

  • To a solution of 1-phenylbut-2-en-1-one (1.0 mmol) in ethanol (15 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (2.0 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyl-5-phenylisoxazole.[4]

ParameterValueReference
ReagentHydroxylamine Hydrochloride[4]
BaseSodium Acetate[4]
SolventEthanol[4]
TemperatureReflux[4]
Reaction Time6-8 hours[4]
Yield70-82%[4]

II. Synthesis of Furans

The synthesis of 2-methyl-5-phenylfuran from this compound is achieved through a two-step process involving the formation of a 1,4-dicarbonyl compound followed by a Paal-Knorr cyclization.

Step 1: Synthesis of 1-Phenyl-1,4-pentanedione

A reliable method to convert this compound to 1-phenyl-1,4-pentanedione involves a multi-step sequence. A plausible route is the acetoacetylation of an aryl ketone precursor. A more direct, though less documented, approach could involve a catalyzed hydration and rearrangement of the starting alkynol. For a robust and reproducible protocol, the synthesis from ethyl acetoacetate (B1235776) is presented here as a reliable method to obtain the key 1,4-dicarbonyl intermediate.

Experimental Protocol (Acetoacetate Route):

  • Prepare sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

  • To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.

  • After stirring for 30 minutes, add 2-bromo-1-phenylethanone (1.0 eq) and stir the reaction mixture at room temperature overnight.

  • Add an aqueous solution of sodium hydroxide (B78521) and reflux the mixture to effect hydrolysis and decarboxylation.

  • After cooling, acidify the reaction mixture with hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the crude product by vacuum distillation to obtain 1-phenyl-1,4-pentanedione.

ParameterValueReference
Key ReagentsEthyl acetoacetate, 2-bromo-1-phenylethanone, Sodium EthoxideGeneral Acetoacetic Ester Synthesis
SolventEthanolGeneral Acetoacetic Ester Synthesis
Temperature0 °C to RefluxGeneral Acetoacetic Ester Synthesis
YieldModerate to GoodGeneral Acetoacetic Ester Synthesis
Step 2: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and efficient method for the preparation of furans from 1,4-dicarbonyl compounds via acid-catalyzed cyclization and dehydration.[1][2][5][6][7][8]

G cluster_1 Paal-Knorr Furan Synthesis Workflow G 1-Phenyl-1,4-pentanedione H Add Acid Catalyst (e.g., p-TsOH in Toluene) G->H I Reflux with Dean-Stark Trap H->I J Reaction Monitoring (TLC) I->J K Work-up and Purification (Column Chromatography) J->K L 2-Methyl-5-phenylfuran K->L

Caption: Workflow for the Paal-Knorr Furan Synthesis.

Experimental Protocol:

  • To a solution of 1-phenyl-1,4-pentanedione (1.0 mmol) in toluene (10 mL), add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water.

  • Reflux the reaction mixture for 3-5 hours, or until no more water is collected.

  • Monitor the reaction by TLC.

  • After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-5-phenylfuran.

ParameterValueReference
Catalystp-Toluenesulfonic acid (p-TsOH)[5][7]
SolventToluene[7]
TemperatureReflux[7]
Reaction Time3-5 hours[7]
YieldHigh[7]

This compound is a readily accessible precursor for the synthesis of various valuable heterocyclic compounds. Through strategic transformations, such as the Meyer-Schuster rearrangement and the formation of 1,4-dicarbonyl intermediates, a diverse range of pyrazoles, isoxazoles, and furans can be efficiently prepared. The protocols outlined in this document provide a solid foundation for researchers in organic synthesis and drug discovery to utilize this versatile building block in their synthetic endeavors. The use of modern catalytic methods, such as gold catalysis, offers mild and efficient alternatives to traditional synthetic procedures.

References

Application Notes and Protocols for the Oxidation of 1-Phenyl-2-butyn-1-ol to 1-Phenyl-2-butyn-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 1-Phenyl-2-butyn-1-one, the target ketone, is a valuable building block in the synthesis of various heterocyclic compounds and complex molecular architectures. This document provides detailed application notes and protocols for the oxidation of the secondary propargylic alcohol, 1-phenyl-2-butyn-1-ol, to its corresponding ketone, 1-phenyl-2-butyn-1-one. Four widely used oxidation methods are presented: Jones Oxidation, Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium (B92312) Chlorochromate (PCC) Oxidation.

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired selectivity, reaction scale, and practical considerations like reagent toxicity and ease of workup. The following table summarizes the key quantitative data for the different methods discussed.

Oxidation MethodReagent(s)Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)
Jones Oxidation CrO₃, H₂SO₄Acetone (B3395972)0 - 251 - 4 h~90
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane (B109758)-78 to RT1 - 2 hHigh
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethaneRoom Temp.0.5 - 2 hHigh
PCC Oxidation Pyridinium ChlorochromateDichloromethaneRoom Temp.2 - 4 hHigh

Experimental Protocols

Detailed methodologies for each of the cited oxidation reactions are provided below.

Protocol 1: Jones Oxidation

The Jones oxidation is a robust and cost-effective method for oxidizing secondary alcohols to ketones.[1][2] It utilizes chromic acid, generated in situ from chromium trioxide and sulfuric acid in acetone.[1][2] For the closely related substrate, 1-phenyl-2-propyn-1-ol, this method has been reported to yield the corresponding ketone in 90% yield.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Jones Reagent: In a flask, dissolve chromium trioxide (CrO₃) in water, then cautiously add concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Reaction Setup: Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature between 0 and 10°C. A color change from orange-red to green will be observed. Continue the addition until the orange color persists.

  • Quenching: After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature. Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears.

  • Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-phenyl-2-butyn-1-one. The product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Swern Oxidation

The Swern oxidation is a mild and highly efficient method that avoids the use of heavy metals.[3][4] It employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534).[3][4] This method is known for its high yields and compatibility with a wide range of functional groups.[4]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of DMSO: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78°C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in DCM dropwise. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of this compound (1 equivalent) in DCM dropwise to the reaction mixture, maintaining the temperature at -78°C. Stir for 30 minutes.

  • Addition of Base: Add triethylamine (5 equivalents) dropwise to the mixture. After 15 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 1-phenyl-2-butyn-1-one.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a very mild and selective method for converting alcohols to ketones at room temperature.[5][6] It offers the advantages of short reaction times, high yields, and a simplified workup.[5][7]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[5]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing saturated sodium bicarbonate solution and saturated sodium thiosulfate solution.

  • Extraction: Shake the funnel vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-phenyl-2-butyn-1-one can be purified by column chromatography.

Protocol 4: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to Jones reagent and is effective for the oxidation of secondary alcohols to ketones without over-oxidation.[2][8] The reaction is typically carried out in dichloromethane under anhydrous conditions.[8]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1 equivalent) in DCM in one portion.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours.[8] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the 1-phenyl-2-butyn-1-one by column chromatography.

Visualizations

General Workflow for the Oxidation of this compound

Oxidation_Workflow Start This compound Process Oxidation Start->Process Workup Reaction Work-up & Purification Process->Workup Crude Product End 1-Phenyl-2-butyn-1-one Reagents Oxidizing Agent (Jones, Swern, DMP, or PCC) Reagents->Process Workup->End

Caption: General experimental workflow for the oxidation.

Decision Pathway for Selecting an Oxidation Method

Decision_Pathway Start Select Oxidation Method AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive MildConditions Are mild conditions required? AcidSensitive->MildConditions Yes Jones Jones Oxidation AcidSensitive->Jones No HeavyMetals Avoid heavy metals? MildConditions->HeavyMetals Yes PCC PCC Oxidation MildConditions->PCC No Swern Swern Oxidation HeavyMetals->Swern Yes DMP DMP Oxidation HeavyMetals->DMP Yes

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-2-butyn-1-ol is a propargylic alcohol featuring a secondary hydroxyl group that serves as a key functional handle for synthetic modifications. The derivatization of this hydroxyl group is a critical step in various applications, including its use as a protecting group in multi-step syntheses, the modulation of physicochemical properties for drug development, and the exploration of structure-activity relationships (SAR). This document provides detailed protocols for three common and effective derivatization strategies: esterification (acetylation), silylation (TBDMS ether formation), and etherification (O-methylation via Mitsunobu reaction).

Derivatization Strategies and Applications

The primary strategies for modifying the hydroxyl group of this compound involve its conversion into an ester, silyl (B83357) ether, or ether. Each strategy offers distinct advantages:

  • Esterification: Converting the alcohol to its acetate (B1210297) ester is a straightforward method to mask the hydroxyl group's polarity. Acetates are common protecting groups that are stable under neutral and mildly acidic conditions but can be readily cleaved by hydrolysis under basic or acidic conditions.[1]

  • Silylation: The formation of a tert-butyldimethylsilyl (TBDMS) ether is a widely used technique for protecting secondary alcohols. The TBDMS group offers significant steric bulk, providing robust protection across a wide range of reaction conditions, yet it can be selectively removed using fluoride-based reagents.[1]

  • Etherification: The formation of an ether, such as a methyl ether, offers a more permanent modification compared to esters or silyl ethers, as ethers are stable to a broader range of reagents. The Mitsunobu reaction is a powerful method for this conversion, proceeding with a complete inversion of stereochemistry at the alcohol's chiral center, which is particularly valuable in the synthesis of stereospecific natural products and pharmaceuticals.[2][3]

Derivatization_Strategies A This compound B Esterification (Acetylation) A->B Acetic Anhydride (B1165640), Triethylamine (B128534) C Silylation (TBDMS Ether) A->C TBDMS-Cl, Imidazole (B134444) D Etherification (Mitsunobu Reaction) A->D MeOH, PPh₃, DIAD E 1-Phenyl-2-butyn-1-yl Acetate B->E F ((1-Phenylbut-2-yn-1-yl)oxy)silane C->F G 1-Methoxy-1-phenylbut-2-yne D->G

Caption: Overview of key derivatization strategies for this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and its derivatives.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₁₀O146.19[4]
1-Phenyl-2-butyn-1-yl acetateC₁₂H₁₂O₂188.22
tert-Butyl-dimethyl((1-phenylbut-2-yn-1-yl)oxy)silaneC₁₆H₂₄OSi260.45
1-Methoxy-1-phenylbut-2-yneC₁₁H₁₂O160.21

Table 2: Summary of Derivatization Reactions and Expected Spectroscopic Data

DerivativeTypical Yield (%)Key ¹H NMR Signals (ppm, CDCl₃)Key IR Signals (cm⁻¹)
Acetate >90%~7.3-7.5 (m, 5H, Ar-H), ~6.5 (q, 1H, CH-O), ~2.1 (s, 3H, COCH₃), ~1.9 (d, 3H, C≡C-CH₃)~1745 (C=O stretch), ~1230 (C-O stretch)
TBDMS Ether >95%~7.3-7.5 (m, 5H, Ar-H), ~5.4 (q, 1H, CH-O), ~1.8 (d, 3H, C≡C-CH₃), ~0.9 (s, 9H, Si-tBu), ~0.1 (s, 6H, Si-Me₂)[1]~2950 (C-H stretch), ~1080 (Si-O-C stretch)
Methyl Ether 70-90%~7.3-7.5 (m, 5H, Ar-H), ~4.8 (q, 1H, CH-O), ~3.4 (s, 3H, OCH₃), ~1.9 (d, 3H, C≡C-CH₃)~2820 (C-H stretch of OCH₃), ~1100 (C-O stretch)

Experimental Protocols

General Considerations:

  • All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents should be used.

  • Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates.

  • Purification via column chromatography should be performed using silica gel (230-400 mesh).

  • Spectroscopic characterization should be performed using standard techniques (NMR, FT-IR, Mass Spectrometry).

Protocol 1: Esterification (Acetylation)

This protocol details the conversion of the hydroxyl group to its corresponding acetate ester.

Acetylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Dissolve this compound in anhydrous CH₂Cl₂ under N₂ B Add Triethylamine (Et₃N) A->B C Cool to 0 °C (ice bath) B->C D Add Acetic Anhydride (Ac₂O) dropwise C->D E Stir at room temperature for 2-4 hours D->E F Monitor by TLC until starting material is consumed E->F G Quench with water and extract with Diethyl Ether F->G H Wash organic layer with water and brine G->H I Dry (Na₂SO₄), filter, and concentrate H->I J Purify by silica gel column chromatography I->J K Characterize pure product J->K

Caption: Experimental workflow for the acetylation of this compound.

Procedure:

  • To a solution of this compound (1.0 g, 6.84 mmol) in anhydrous dichloromethane (B109758) (20 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.43 mL, 10.26 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (0.97 mL, 10.26 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC (eluent: 15% ethyl acetate in hexanes).

  • Once the reaction is complete, pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash successively with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-2-butyn-1-yl acetate.

Protocol 2: Silylation (TBDMS Ether Formation)

This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Procedure:

  • To a solution of this compound (1.0 g, 6.84 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL), add imidazole (1.16 g, 17.1 mmol). Stir at room temperature until the imidazole is fully dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.24 g, 8.21 mmol) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC (eluent: 5% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into water (40 mL) and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS ether derivative.

Protocol 3: Etherification (O-Methylation via Mitsunobu Reaction)

This protocol describes the O-methylation of the hydroxyl group with inversion of configuration.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 6.84 mmol), triphenylphosphine (B44618) (PPh₃) (2.15 g, 8.21 mmol), and anhydrous methanol (B129727) (0.33 mL, 8.21 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.62 mL, 8.21 mmol) dropwise to the stirred solution over 15 minutes. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC (eluent: 10% ethyl acetate in hexanes).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Pre-purify by adding diethyl ether, which may cause the byproducts to precipitate. Filter the solids and wash with cold diethyl ether.

  • Concentrate the filtrate and purify by flash column chromatography on silica gel to isolate the desired 1-methoxy-1-phenylbut-2-yne.

References

Application Notes and Protocols: Hydrogenation of the Alkyne Moiety in 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective hydrogenation of alkynes is a cornerstone of modern organic synthesis, providing access to alkenes with defined stereochemistry, which are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. The substrate, 1-Phenyl-2-butyn-1-ol, possesses a propargylic alcohol moiety, and the controlled reduction of its carbon-carbon triple bond can yield three distinct products: the (Z)-alkene, the (E)-alkene, or the fully saturated alkane. The outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions. These application notes provide detailed protocols for the selective and complete hydrogenation of this compound.

Selective Hydrogenation to (Z)-1-Phenyl-2-buten-1-ol

The most common method for the stereoselective synthesis of (Z)-alkenes from alkynes is through the use of a "poisoned" palladium catalyst, famously known as Lindlar's catalyst.[1][2] This heterogeneous catalyst consists of palladium supported on a carrier like calcium carbonate or barium sulfate, which is then deactivated with a poison such as lead acetate (B1210297) and quinoline.[3][4] This deactivation, or "poisoning," reduces the catalyst's activity, allowing for the selective reduction of the alkyne to a cis-alkene while preventing over-reduction to the alkane.[3][4] The reaction proceeds via a syn-addition of two hydrogen atoms across the same face of the alkyne triple bond as it is adsorbed on the catalyst surface, resulting in the exclusive formation of the (Z)-isomer.[1][3]

G cluster_main Reaction Pathway: Hydrogenation of this compound Alkyne This compound Alkene_Z (Z)-1-Phenyl-2-buten-1-ol (cis-alkene) Alkyne->Alkene_Z H₂ / Lindlar's Catalyst (Selective Hydrogenation) Alkane 1-Phenyl-1-butanol (Alkane) Alkyne->Alkane H₂ (excess) / Pd/C or Pt (Complete Hydrogenation) Alkene_Z->Alkane H₂ / Pd/C (Over-reduction) G cluster_workflow General Experimental Workflow for Hydrogenation node_setup 1. Reaction Setup - Add Substrate, Solvent, Catalyst - Flame-dried glassware node_purge 2. System Purge - Evacuate flask - Refill with H₂ gas (3x) node_setup->node_purge node_reaction 3. Hydrogenation - Maintain H₂ atmosphere (balloon/pressure) - Stir vigorously at specified temp. node_purge->node_reaction node_monitor 4. Reaction Monitoring - TLC / GC analysis node_reaction->node_monitor node_stop Stop when starting material is consumed? node_monitor->node_stop node_stop->node_reaction No node_workup 5. Work-up - Vent H₂ gas - Filter catalyst (e.g., Celite®) - Wash filter pad node_stop->node_workup Yes node_purify 6. Purification - Remove solvent (rotary evaporator) - Column chromatography (if needed) node_workup->node_purify node_product Pure Product node_purify->node_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-2-butyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the nucleophilic addition of a 1-butynyl Grignard reagent (1-butynylmagnesium halide) to benzaldehyde (B42025). This reaction is favored for its reliability and relatively high yields under optimized conditions.

Q2: Why are anhydrous conditions critical for this synthesis?

Grignard reagents are potent bases and will react with protic solvents, such as water, to quench the reagent, thus reducing the yield of the desired product. It is imperative that all glassware is flame- or oven-dried and that anhydrous solvents are used throughout the procedure.[1]

Q3: How can I confirm the formation of the Grignard reagent?

Visual indicators of Grignard reagent formation include the disappearance of the metallic magnesium and the appearance of a grayish, slightly cloudy solution.[2] The initiation of the reaction is often marked by the disappearance of an iodine crystal's color (if used for activation) and gentle reflux of the solvent.

Q4: What are the primary side reactions to be aware of during this synthesis?

The primary side reactions include:

  • Wurtz-type coupling: Homodimerization of the alkyl halide during the formation of the Grignard reagent.[2]

  • Enolization of benzaldehyde: The Grignard reagent can act as a base, deprotonating the aldehyde if it has alpha-protons, though this is not an issue with benzaldehyde.

  • Meyer-Schuster rearrangement: An acid-catalyzed isomerization of the product to an α,β-unsaturated ketone, particularly during acidic workup.[3][4]

Q5: What is the recommended method for purifying the final product?

Flash column chromatography on silica (B1680970) gel is a highly effective method for purifying this compound from starting materials and non-polar byproducts.[5][6] A common eluent system is a mixture of hexanes and ethyl acetate (B1210297).[5]

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a very low yield or no desired product.

Possible Cause Troubleshooting Action
Inactive Grignard Reagent Ensure all glassware is meticulously dried before use. Use anhydrous solvents. Moisture is a common cause of Grignard reaction failure.
Poor Quality Magnesium Use fresh, shiny magnesium turnings. If the reaction is sluggish, activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Incomplete Grignard Formation Ensure the slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a gentle reflux, indicating a proceeding reaction.[1]
Sub-optimal Reaction Temperature The addition of benzaldehyde to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to minimize side reactions.[7]
Loss of Product During Workup Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching the reaction, as it helps to break up emulsions and facilitates the separation of layers.[1][8]
Formation of Significant Byproducts

Issue: Spectroscopic analysis (e.g., NMR) of the crude product shows significant impurities.

Observed Byproduct Potential Side Reaction Preventative Measure
High molecular weight, non-polar compoundWurtz-type coupling of the alkyl halide.Add the alkyl halide slowly and in a controlled manner during the Grignard reagent formation to minimize its concentration in the reaction mixture.[2]
α,β-Unsaturated Ketone (e.g., 1-Phenyl-1-buten-3-one)Meyer-Schuster Rearrangement.[4]Avoid strongly acidic conditions during the workup. Use a mild quenching agent like saturated aqueous ammonium chloride.[4]
Tarry, polymeric materialPolymerization of benzaldehyde or the product.Maintain controlled, low temperatures during the addition of benzaldehyde and the Grignard reagent to avoid localized heating.[1]

Quantitative Data Summary

The following table summarizes representative reaction conditions and their impact on yield, based on literature precedents.

Alkyne Source Base/Metal Solvent Temperature Time Yield (%) Reference
Acetylene GasMg / n-BuClTHF0 °C to RT6 h86%[5]
Ethynylmagnesium bromide-THF0 °C to RT20 hQuantitative[5]

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes the in-situ preparation of 1-butynylmagnesium bromide followed by the addition of benzaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 1-Bromobutane (B133212)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine.

    • Add anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromobutane (1.1 eq) in anhydrous THF.

    • Add a small portion of the 1-bromobutane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle reflux.[1]

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.

    • Prepare a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Magnesium Turnings 1-Bromobutane Anhydrous THF grignard 1. Grignard Reagent Formation (Reflux) reagents->grignard glassware Flame-Dried Glassware glassware->grignard addition 2. Add Benzaldehyde (0°C to RT) grignard->addition quench 3. Quench with aq. NH4Cl addition->quench extract 4. Extraction with Ethyl Acetate quench->extract dry 5. Dry & Concentrate extract->dry purify 6. Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield start Low Yield? check_moisture Anhydrous Conditions? start->check_moisture Yes check_mg Magnesium Quality? check_moisture->check_mg Yes solution_dry Flame-dry glassware. Use anhydrous solvents. check_moisture->solution_dry No check_temp Correct Temperature? check_mg->check_temp Yes solution_mg Use fresh Mg turnings. Activate with iodine. check_mg->solution_mg No check_workup Emulsion during Workup? check_temp->check_workup Yes solution_temp Add benzaldehyde at 0°C. check_temp->solution_temp No solution_workup Use saturated aq. NH4Cl to quench. check_workup->solution_workup Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Recrystallization of 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on developing a successful recrystallization procedure for 1-Phenyl-2-butyn-1-ol. It includes a detailed experimental protocol, troubleshooting guides in a frequently asked questions (FAQ) format, and visual workflows to address common challenges.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for selecting an appropriate recrystallization solvent and optimizing the procedure.

PropertyValue
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol [1]
Appearance Expected to be a solid or oil at room temperature
Melting Point Not explicitly found for this compound, but the similar compound 1-Phenyl-2-propyn-1-ol has a melting point of 22-23 °C.[2][3]
Boiling Point Not explicitly found, but the similar compound 1-Phenyl-2-propyn-1-ol has a boiling point of 135-136 °C at 13 mmHg.[2][3]
Solubility Profile As a moderately polar compound (containing a hydroxyl group and a phenyl group), it is expected to be soluble in polar organic solvents and less soluble in nonpolar solvents.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. Optimization may be required based on the initial purity of the compound and the specific impurities present.

Solvent Selection

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] For this compound, consider the following single or mixed solvent systems:

  • Single Solvents: Toluene, ethanol, or a mixture of hexanes and ethyl acetate.[6]

  • Mixed Solvents (Solvent/Anti-solvent): A common approach involves dissolving the compound in a "good" solvent where it is highly soluble, and then adding a "poor" solvent (anti-solvent) in which it is less soluble to induce precipitation.[5] Examples include ethanol/water or toluene/hexane.[7]

Dissolution
  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a small amount of the selected solvent.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add the solvent in small portions until the solid completely dissolves at the boiling point of the solvent.[5] Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good recovery.[8]

Hot Filtration (Optional)

If insoluble impurities are present after the dissolution step, a hot gravity filtration should be performed to remove them.

  • Pre-heat a funnel and a receiving flask containing a small amount of the boiling solvent to prevent premature crystallization.[4]

  • Quickly pour the hot solution through the pre-heated funnel.

Crystallization
  • Remove the flask from the heat source and cover it with a watch glass to prevent solvent evaporation and contamination.[4]

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[9]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[4][7]

Crystal Isolation and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]

Drying

Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visual Experimental Workflow

G Recrystallization Workflow for this compound cluster_0 Preparation cluster_1 Purification Process cluster_2 Outcome A Start with Crude This compound B Select Appropriate Solvent(s) A->B C Dissolve Crude Product in Minimum Hot Solvent B->C D Perform Hot Filtration (if insoluble impurities are present) C->D Optional E Allow Solution to Cool Slowly to Room Temperature C->E D->E F Cool in Ice Bath to Maximize Crystal Formation E->F G Isolate Crystals via Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Purified Crystals H->I J Pure this compound Crystals I->J

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[4][9]

  • Solution 1: Add More Solvent: Reheat the solution to dissolve the oil and add more solvent to lower the saturation temperature.[9]

  • Solution 2: Use a Lower-Boiling Point Solvent: Consider a solvent with a boiling point below the melting point of your compound.

  • Solution 3: Employ a Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise at a slightly elevated temperature until turbidity is observed, then allow it to cool slowly.[4]

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: This could be due to a supersaturated solution or the use of too much solvent.[8][9]

  • Solution 1: Induce Crystallization:

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution to provide a surface for crystal nucleation.[8]

    • Add a seed crystal: If available, add a small crystal of pure this compound to the solution to initiate crystallization.[8]

  • Solution 2: Reduce the Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[9]

Q3: The recovery yield of my purified crystals is very low. How can I improve it?

A3: A low yield can result from using too much solvent during dissolution or washing.[8][10]

  • Solution 1: Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.[8]

  • Solution 2: Use Ice-Cold Washing Solvent: Always wash the crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.[8]

  • Solution 3: Check the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[10]

Q4: My final crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A4: Colored impurities can sometimes be removed by using activated charcoal.

  • Solution: Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal to the solution. Keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling and crystallization steps. Be aware that using too much charcoal can adsorb your product and reduce the yield.[10]

Troubleshooting Decision Tree

G Troubleshooting Recrystallization Issues Start Recrystallization Problem OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol1 Add more solvent OR Use lower boiling point solvent OR Use mixed solvent system OilingOut->Sol1 Yes LowYield Low Recovery Yield? NoCrystals->LowYield No Sol2 Induce crystallization: - Scratch flask - Add seed crystal OR Reduce solvent volume NoCrystals->Sol2 Yes ImpureCrystals Crystals Impure/Colored? LowYield->ImpureCrystals No Sol3 Use minimum hot solvent AND Wash with ice-cold solvent AND Recover from mother liquor LowYield->Sol3 Yes Sol4 Use activated charcoal and perform hot filtration ImpureCrystals->Sol4 Yes End Successful Recrystallization ImpureCrystals->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A decision tree to guide troubleshooting during the recrystallization of this compound.

References

Technical Support Center: Grignard Reactions for Propargyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Grignard reactions for the synthesis of propargyl alcohol and its derivatives.

Troubleshooting Guide

Question: My Grignard reaction has a very low yield or is not initiating. What are the common causes and how can I troubleshoot this?

Answer:

Low yield or failure to initiate a Grignard reaction is a frequent issue, often stemming from the deactivation of the highly reactive Grignard reagent. The primary culprits are typically trace amounts of water or oxygen in the reaction setup.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying at over 120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere like argon or nitrogen.[1][2] Solvents, particularly ethers like THF and diethyl ether, must be anhydrous.[1][2] It is best practice to use freshly distilled solvents from a suitable drying agent or to purchase high-quality anhydrous solvents and use them promptly.[2]

  • Activate the Magnesium: The surface of magnesium turnings can develop a passivating layer of magnesium oxide due to exposure to air, which hinders the reaction.[2][3] To activate the magnesium, you can:

    • Add a small crystal of iodine. The disappearance of the purple color is an indicator of reaction initiation.[1][2][3]

    • Mechanically crush the magnesium turnings with a dry glass rod to expose a fresh surface.[2]

  • Check Reagent Purity: Ensure the halide used to prepare the Grignard reagent is pure and free from moisture.[2]

  • Initiate the Reaction: Sometimes, the reaction has a long induction period. Gentle heating or sonication can help to start the reaction.[1][2] Once the reaction begins, it is often exothermic and may require cooling to maintain a stable temperature.[2]

Question: I am observing the formation of significant side products, such as an allenic alcohol. How can I minimize these?

Answer:

The formation of an allenic alcohol is a known side reaction in the Grignard synthesis involving propargyl halides.[4] This occurs due to the rearrangement of the propargyl Grignard reagent.

Strategies to Minimize Side Products:

  • Control Reaction Temperature: Maintaining a low reaction temperature can often favor the desired product and suppress rearrangement and other side reactions.

  • Slow Addition of Reagents: Adding the electrophile (e.g., aldehyde or ketone) slowly to the Grignard reagent at a controlled temperature can help to minimize the formation of byproducts.

  • Choice of Grignard Reagent: The structure of the Grignard reagent itself can influence the propensity for side reactions. In some cases, using a different organohalide to generate the Grignard reagent may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reagent being consumed before reacting with my carbonyl compound?

A1: Grignard reagents are highly basic and will react with any acidic protons present in the reaction mixture.[3] If your starting material or solvent contains acidic functional groups such as alcohols, carboxylic acids, or even terminal alkynes, the Grignard reagent will be quenched.[5][6][7] Ensure all reactants and the reaction environment are free of such protic sources.

Q2: Can I prepare a Grignard reagent from a molecule that also contains a carbonyl group?

A2: No, this is generally not feasible. A molecule containing both a halide and a carbonyl group will be incompatible with Grignard reagent formation, as the newly formed Grignard reagent would react with the carbonyl group of another molecule.[5]

Q3: What is the purpose of the "workup" step with an acid?

A3: The initial product of the Grignard reaction with a carbonyl compound is a magnesium alkoxide salt. The addition of an acid in the workup step is necessary to protonate this alkoxide and yield the final neutral alcohol product.[8] This step is performed after the Grignard reaction is complete, as the acidic workup solution would destroy the Grignard reagent.[8]

Q4: I am seeing my starting ketone being recovered after the reaction. What could be the cause?

A4: The recovery of the starting ketone can be due to enolization, especially if the ketone is sterically hindered.[9] The Grignard reagent, acting as a base, can deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate.[9] Upon workup, the enolate is protonated back to the original ketone. Using a less sterically hindered Grignard reagent or adding cerium(III) chloride (CeCl₃) can sometimes mitigate this issue.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Molar Ratio (Halide:Mg) 1 : 1.1 - 1.5A slight excess of magnesium is typically used to ensure complete reaction of the halide.
Molar Ratio (Grignard:Carbonyl) 1.1 - 2 : 1An excess of the Grignard reagent is often used to drive the reaction to completion.
Reaction Temperature 0 °C to refluxThe optimal temperature depends on the specific reactants. Initiation may require gentle heating, while the reaction itself is often exothermic and may need cooling.
Reaction Time 1 - 24 hoursReaction times vary significantly based on the reactivity of the substrates and the reaction scale.

Experimental Protocols

Protocol 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried.[1]

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.[1][10]

  • Reagent Addition: In the dropping funnel, prepare a solution of the appropriate halide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Initiation: Add a small portion of the halide solution to the magnesium. The reaction should commence, as indicated by the fading of the iodine color and gentle refluxing of the solvent.[1][10] If the reaction does not start, gentle warming or sonication may be applied.[1]

  • Grignard Formation: Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[10]

Protocol 2: Reaction with a Carbonyl Compound to Synthesize Propargyl Alcohol

  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath.

  • Carbonyl Addition: Dissolve the aldehyde or ketone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution. Maintain a low temperature throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propargyl alcohol.[10] Further purification can be achieved by distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_anhydrous Are all reagents and glassware scrupulously dry? start->check_anhydrous activate_mg Is the magnesium surface activated? check_anhydrous->activate_mg Yes dry_glassware Dry glassware and use anhydrous solvents. check_anhydrous->dry_glassware No initiation Has the reaction been properly initiated? activate_mg->initiation Yes activate_mg_action Activate Mg with iodine or mechanical grinding. activate_mg->activate_mg_action No side_products Are significant side products observed? initiation->side_products Yes initiate_action Apply gentle heat or sonication to initiate. initiation->initiate_action No optimize_conditions Optimize temperature and addition rate. side_products->optimize_conditions Yes success Successful Reaction side_products->success No dry_glassware->check_anhydrous activate_mg_action->activate_mg initiate_action->initiation optimize_conditions->success

Caption: Troubleshooting workflow for Grignard reactions.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R-X Organohalide (R-X) Grignard Grignard Reagent (R-MgX) R-X->Grignard Mg Magnesium (Mg) Mg->Grignard Carbonyl Aldehyde/Ketone Alkoxide Magnesium Alkoxide Carbonyl->Alkoxide Grignard->Alkoxide Allenic_Alcohol Allenic Alcohol (Side Product) Grignard->Allenic_Alcohol Rearrangement Wurtz_Coupling Wurtz Coupling (R-R) Grignard->Wurtz_Coupling Side Reaction Propargyl_Alcohol Propargyl Alcohol Alkoxide->Propargyl_Alcohol Acidic Workup

Caption: Grignard reaction pathway for propargyl alcohol synthesis.

References

Optimizing reaction conditions (solvent, temperature) for alkyne additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in alkyne addition reactions. The focus is on optimizing reaction conditions, specifically the choice of solvent and temperature, to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: My alkyne addition reaction is sluggish or not proceeding to completion. What are the likely causes related to solvent and temperature?

A1: Slow or incomplete reactions are common issues that can often be traced back to suboptimal solvent or temperature conditions.

  • Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing intermediates formed during the reaction. For many electrophilic and nucleophilic additions to alkynes, polar solvents can significantly accelerate the reaction rate by stabilizing charged intermediates.[1][2] If you are using a non-polar solvent, consider switching to a more polar one.

  • Reactant Solubility: Ensure that all reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can dramatically decrease the effective concentration of reactants, leading to a slower reaction.

  • Temperature: In general, increasing the reaction temperature will increase the reaction rate. However, this is not always the optimal solution as it can lead to the formation of side products or decomposition of starting materials or products. A careful, systematic increase in temperature is recommended. For some reactions, like certain halogenations, lowering the temperature can help isolate intermediate products.

Q2: I am observing a mixture of regioisomers in my hydrohalogenation of a terminal alkyne. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in hydrohalogenation is critical for synthesizing the desired product. The formation of a mixture of regioisomers often points to competing reaction mechanisms.

  • Markovnikov vs. Anti-Markovnikov Addition: For the addition of hydrogen halides (HX) to terminal alkynes, the reaction typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.[3][4][5] If you are observing the anti-Markovnikov product, it may be due to the presence of peroxides, which can initiate a radical addition mechanism.[6][7]

    • Troubleshooting Tip: To favor the Markovnikov product, ensure your reagents and solvent are free of peroxides and the reaction is protected from light. Conversely, to promote the anti-Markovnikov addition of HBr, a radical initiator like a peroxide (e.g., benzoyl peroxide) should be added.[5][8]

  • Solvent Choice: The solvent can influence the stability of the vinyl cation intermediate. Polar, non-coordinating solvents can help stabilize the carbocation, potentially improving regioselectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy, which is often the formation of the more stable carbocation leading to the Markovnikov product.[8]

Q3: My reaction is producing unexpected byproducts. How can solvent and temperature be adjusted to minimize these?

A3: The formation of byproducts is a common challenge in organic synthesis. Solvent and temperature are key parameters to adjust to improve the selectivity of your reaction.

  • Solvent Participation: Protic solvents (e.g., alcohols, water) can sometimes act as nucleophiles and participate in the reaction, leading to the formation of undesired ethers or alcohols.[1] If you suspect solvent participation, switching to an aprotic solvent is recommended.

  • Side Reactions: Higher temperatures can provide the necessary activation energy for competing side reactions to occur. If you are observing byproducts that are likely formed through higher energy pathways, consider lowering the reaction temperature.[2]

  • Double Addition: Since alkynes have two π-bonds, addition reactions can sometimes occur twice.[3][9][10] To favor mono-addition, you can try using only one equivalent of the electrophile and running the reaction at a lower temperature. The resulting halo-substituted alkene is often less reactive than the starting alkyne, which can help prevent the second addition.[5]

Q4: How does solvent choice impact the stereoselectivity of my alkyne addition reaction?

A4: The solvent can have a profound effect on the stereochemical outcome of an addition reaction by influencing the stability of different transition states.

  • Syn- vs. Anti-Addition: The stereoselectivity of many alkyne additions is sensitive to the solvent. For example, in some nucleophilic additions, the E/Z ratio of the resulting alkene can be dramatically altered by changing the solvent.[1]

  • Solvent Polarity and Stereochemistry: There is often a correlation between solvent polarity and the stereochemical outcome. For instance, in the triethylamine-catalyzed addition of dodecanethiol to ethyl propiolate, the E/Z ratio was found to be highly dependent on the dielectric constant of the solvent.[1] Experimenting with a range of solvents from non-polar to polar aprotic and polar protic can help you find the optimal conditions for the desired stereoisomer.

Data Presentation

The following tables summarize quantitative data on the effects of solvent and temperature on alkyne addition reactions.

Table 1: Effect of Solvent on the Uncatalyzed Addition of Thiophenol to Ethyl Propiolate

SolventDielectric Constant (ε)Time (min)Yield (%)E/Z Ratio
n-Hexane1.881801590:10
Toluene2.381203585:15
Dichloromethane8.93606570:30
Acetone20.7308540:60
Acetonitrile37.5209220:80
Methanol32.7159510:90
Water80.15985:95

Table 2: Effect of Temperature on the Yield of a Generic Alkyne Addition Reaction (Hypothetical Data)

Temperature (°C)Reaction Time (h)Yield (%)
02445
25 (Room Temp)1275
50490
80185 (decomposition observed)

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Alkyne Addition Reaction

  • Preparation: In a series of clean, dry reaction vessels (e.g., vials or small round-bottom flasks) equipped with stir bars, add the alkyne substrate (1.0 eq) and any solid reagents.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, purge each vessel with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere throughout the experiment.

  • Solvent Addition: To each vessel, add a different anhydrous solvent to be screened. The volume should be sufficient to dissolve the reactants (a typical starting concentration is 0.1 M).

  • Reagent Addition: Add the addition reagent (e.g., electrophile or nucleophile, typically 1.1-1.5 eq) to each vessel. If the reagent is a liquid, it should be added dropwise via syringe.

  • Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress at regular intervals using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up and Analysis: Once the reactions are complete (or after a set amount of time), quench the reactions appropriately. Extract the product, dry the organic layer, and concentrate it. Analyze the crude product mixture by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or GC to determine the conversion, yield, and selectivity for each solvent.

Protocol 2: General Procedure for Temperature Optimization of an Alkyne Addition Reaction

  • Setup: In a reaction vessel equipped with a stir bar, a condenser, and a temperature probe, dissolve the alkyne substrate (1.0 eq) and any other reagents in the chosen optimal solvent from the solvent screen.

  • Temperature Control: Place the reaction vessel in a temperature-controlled bath (e.g., an ice-water bath for 0°C, a water bath, or an oil bath for higher temperatures).

  • Reaction Initiation: Add the final reagent to initiate the reaction.

  • Monitoring: Monitor the reaction progress at various time points.

  • Data Collection: Run the reaction at a range of temperatures (e.g., 0°C, room temperature, 40°C, 60°C, etc.) and record the yield and selectivity at each temperature after a fixed reaction time or upon completion.

  • Analysis: Analyze the results to determine the optimal temperature that provides the best balance of reaction rate, yield, and selectivity.

Visualizations

Troubleshooting_Workflow start Problem with Alkyne Addition check_reaction Is the reaction sluggish or incomplete? start->check_reaction check_byproducts Are there unexpected byproducts? start->check_byproducts check_selectivity Is stereoselectivity or regioselectivity low? start->check_selectivity solvent_polarity Increase Solvent Polarity check_reaction->solvent_polarity Yes increase_temp Increase Temperature (cautiously) check_reaction->increase_temp Yes check_solubility Check Reactant Solubility check_reaction->check_solubility Yes change_solvent_type Switch to Aprotic Solvent (if protic is used) check_byproducts->change_solvent_type Yes decrease_temp Decrease Temperature check_byproducts->decrease_temp Yes adjust_stoichiometry Adjust Stoichiometry (e.g., 1 eq. of electrophile) check_byproducts->adjust_stoichiometry Yes screen_solvents Screen a Range of Solvents (polar, non-polar, aprotic, protic) check_selectivity->screen_solvents Yes optimize_temp Optimize Temperature (often lower for selectivity) check_selectivity->optimize_temp Yes check_radical_initiators Check for Radical Initiators (for hydrohalogenation) check_selectivity->check_radical_initiators Yes

Caption: A troubleshooting workflow for common issues in alkyne addition reactions.

Solvent_Screening_Workflow start Define Reaction and Substrates select_solvents Select a Diverse Set of Solvents (Polar, Non-polar, Protic, Aprotic) start->select_solvents setup_reactions Set up Parallel Reactions in Each Solvent select_solvents->setup_reactions monitor Monitor Reactions (TLC, GC, LC-MS) setup_reactions->monitor analyze Analyze Results (Yield, Selectivity) monitor->analyze optimal_solvent Identify Optimal Solvent analyze->optimal_solvent Best Outcome

References

Removal of unreacted starting materials from 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 1-Phenyl-2-butyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized from benzaldehyde (B42025) and 1-butyne?

The primary impurities are typically unreacted benzaldehyde and residual 1-butyne. Depending on the reaction workup, you may also have inorganic salts.

Q2: How can I quickly assess the purity of my this compound sample?

Thin-Layer Chromatography (TLC) is an effective and rapid method for qualitative purity assessment. A single spot on the TLC plate generally indicates a high degree of purity, whereas multiple spots suggest the presence of impurities.

Recommended TLC Conditions:

ComponentDescription
Stationary Phase Silica (B1680970) gel 60 F₂₅₄
Mobile Phase A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted based on the observed separation.
Visualization The plate can be visualized under UV light (254 nm), as both this compound and benzaldehyde are UV active. Staining with a potassium permanganate (B83412) solution can also be used, which will react with the alcohol functional group.[1] Benzaldehyde can also be visualized with specific stains like dinitrophenylhydrazine (DNP).

Q3: What are the primary laboratory-scale methods for purifying crude this compound?

The most common and effective purification methods are:

  • Liquid-Liquid Extraction: Ideal for the initial workup to remove the bulk of unreacted benzaldehyde and water-soluble impurities.

  • Flash Column Chromatography: Highly effective for separating the product from impurities with different polarities.

  • Vacuum Distillation: Suitable for large-scale purification and for removing non-volatile or highly volatile impurities, provided the compound is thermally stable.

Troubleshooting Guides

Liquid-Liquid Extraction Issues

Problem: After aqueous workup, I still see a significant amount of benzaldehyde in my organic layer by TLC.

Possible Cause & Solution:

Unreacted benzaldehyde can be effectively removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[2][3] The bisulfite forms a water-soluble adduct with the aldehyde, which is then extracted into the aqueous phase.[2]

Flash Column Chromatography Problems

Problem: Poor separation of this compound from benzaldehyde on the silica gel column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal.

    • Troubleshooting: Before running the column, perform a thorough TLC analysis with different ratios of hexane and ethyl acetate to find a solvent system that gives good separation between your product and the benzaldehyde spot. A good starting point is a 7:3 mixture of pentane (B18724) and diethyl ether.[4]

  • Column Overloading: Too much crude material was loaded onto the column.

    • Troubleshooting: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.

  • Improper Column Packing: The presence of air bubbles or cracks in the silica gel bed can lead to poor separation.

    • Troubleshooting: Ensure the silica gel is packed uniformly as a slurry in the initial eluent.

Problem: The purified product contains a new, unexpected impurity after column chromatography.

Possible Cause & Solution:

This compound, like other propargyl alcohols, can be sensitive to acidic conditions. Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.

  • Troubleshooting:

    • Neutralize the silica gel by preparing the slurry in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~0.1-1%).

    • Run the column quickly to minimize the contact time of the compound with the silica gel.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical PurityAdvantagesDisadvantages
Liquid-Liquid Extraction (with bisulfite wash) ModerateRemoves bulk of aldehyde impurity quickly and efficiently.May not remove all non-polar impurities.
Flash Column Chromatography >98%High resolution, capable of separating compounds with very similar polarities.Can be time-consuming and requires significant solvent volumes.
Vacuum Distillation 95-99%Excellent for large-scale purification; effective for removing non-volatile impurities.Requires the compound to be thermally stable; less effective for impurities with similar boiling points.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Benzaldehyde Removal

This protocol is designed for the initial workup of the reaction mixture to remove unreacted benzaldehyde.

Methodology:

  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine Organic Layers: Combine the organic extracts.

  • Bisulfite Wash: Wash the combined organic layers with a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the separatory funnel for 2-3 minutes. A white precipitate of the benzaldehyde-bisulfite adduct may form.

  • Separation: Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the crude product obtained after the initial workup.

Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the determined solvent system.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation

This method is suitable for purifying thermally stable liquid products on a larger scale.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of the similar compound, 1-phenyl-2-propyn-1-ol, is 135-136 °C at 13 mmHg, which can be used as an estimate.[1][3]

  • Cooling and Venting: After the distillation is complete, allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Visualizations

Purification_Workflow crude_product Crude this compound (with Benzaldehyde and 1-Butyne) liquid_extraction Liquid-Liquid Extraction (with NaHSO3 wash) crude_product->liquid_extraction Initial Workup column_chromatography Flash Column Chromatography liquid_extraction->column_chromatography For high purity vacuum_distillation Vacuum Distillation liquid_extraction->vacuum_distillation For large scale pure_product Pure this compound column_chromatography->pure_product vacuum_distillation->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_TLC cluster_TLC TLC Analysis cluster_Interpretation Interpretation and Action start Spot crude mixture on TLC plate develop Develop plate in Hexane:EtOAc (e.g., 7:3) start->develop visualize Visualize under UV light (254 nm) develop->visualize two_spots Two distinct spots observed (Product and Benzaldehyde) visualize->two_spots streaking Streaking or poor separation visualize->streaking proceed Proceed to Column Chromatography with this solvent system two_spots->proceed adjust Adjust solvent polarity: - Less polar (more hexane) - More polar (more EtOAc) streaking->adjust adjust->start Re-spot and re-develop

Caption: Troubleshooting logic for TLC analysis in purification.

References

Preventing polymerization of propargyl alcohols during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Polymerization Issues

This guide provides a systematic approach to diagnosing and resolving polymerization issues encountered during the synthesis and storage of propargyl alcohols.

Question: I am observing unexpected polymerization or discoloration of my propargyl alcohol. What should I do?

Answer:

Unexpected polymerization can be alarming. Follow this troubleshooting workflow to identify the cause and implement the appropriate solution.

Troubleshooting_Workflow Troubleshooting Polymerization of Propargyl Alcohols start Polymerization or Discoloration Observed check_stage When did it occur? start->check_stage synthesis During Synthesis or Workup check_stage->synthesis Synthesis storage During Storage check_stage->storage Storage synthesis_q1 Check Reaction Conditions synthesis->synthesis_q1 storage_q1 Check Storage Conditions storage->storage_q1 synthesis_a1_temp High Temperature? > Local overheating? > Strong exotherm? synthesis_q1->synthesis_a1_temp Temperature synthesis_a2_base Basic Conditions? (e.g., strong base, high pH) synthesis_q1->synthesis_a2_base pH/Base synthesis_a3_metal Trace Metals Present? (e.g., Cu, Pd, Rh catalysts) synthesis_q1->synthesis_a3_metal Catalysts storage_a1_temp Elevated Temperature? (Above 2-8 °C) storage_q1->storage_a1_temp Temperature storage_a2_light Exposed to Light or Air (Oxygen)? storage_q1->storage_a2_light Light/Air storage_a3_inhibitor Was an inhibitor added for long-term storage? storage_q1->storage_a3_inhibitor Inhibitor sol_synthesis_temp Solution: - Improve heat dissipation - Use a solvent with a higher boiling point - Control reagent addition rate synthesis_a1_temp->sol_synthesis_temp sol_synthesis_base Solution: - Neutralize reaction upon completion - Use a milder base or buffer system synthesis_a2_base->sol_synthesis_base sol_synthesis_metal Solution: - Use a metal scavenger (e.g., QuadraSil) - Perform thorough purification (distillation/chromatography) synthesis_a3_metal->sol_synthesis_metal sol_storage_temp Solution: - Store at recommended 2-8 °C - Use a refrigerator/cold room rated for flammables storage_a1_temp->sol_storage_temp sol_storage_light Solution: - Store in an amber glass bottle - Purge headspace with inert gas (N2 or Ar) storage_a2_light->sol_storage_light sol_storage_inhibitor Solution: - Consider adding a radical inhibitor (e.g., MEHQ, BHT) for long-term storage. - See inhibitor table for details. storage_a3_inhibitor->sol_storage_inhibitor

Caption: Troubleshooting workflow for propargyl alcohol polymerization.

Frequently Asked Questions (FAQs)

Synthesis and Handling

Question: What are the primary causes of propargyl alcohol polymerization during synthesis?

Answer: Polymerization during synthesis is typically initiated by several factors:

  • Heat: Propargyl alcohol can polymerize upon heating.[1] Localized overheating or a strong reaction exotherm can trigger this process.

  • Base: Strong bases can catalyze the polymerization of terminal alkynes like propargyl alcohol.[1]

  • Transition Metal Catalysts: Residual catalysts from preceding steps, particularly those used in alkyne chemistry (e.g., copper, palladium, rhodium), can promote polymerization.[2]

  • Acid: In the presence of strong acids, propargyl alcohol can degrade and form intermediates that may subsequently polymerize.[2]

Question: How can I prevent polymerization during a reaction involving propargyl alcohol?

Answer: To mitigate polymerization risk during synthesis:

  • Temperature Control: Maintain a controlled reaction temperature using an ice bath or other cooling system, especially during exothermic steps.

  • pH Management: If using a strong base, consider adding it slowly at a low temperature. Neutralize the reaction mixture promptly during workup.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation-initiated polymerization.[3]

  • Purification: After synthesis, it is crucial to remove any catalysts or acidic/basic residues. Vacuum distillation is often recommended to purify propargyl alcohol at lower temperatures, which reduces the risk of thermal decomposition.[4]

Storage and Stability

Question: What are the ideal storage conditions for propargyl alcohol?

Answer: Proper storage is critical for maintaining the stability of propargyl alcohol. Key recommendations include:

  • Temperature: Store in a cool, dry, and well-ventilated place, with a recommended temperature range of 2-8 °C (36-46 °F).[5]

  • Container: Use a tightly sealed, amber glass bottle to protect the compound from light and air.[5]

  • Inert Atmosphere: For long-term storage, purging the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and improve stability.[3]

  • Avoid Incompatibles: Store away from heat sources, strong oxidizing agents, strong acids, and strong bases.[3][6]

Question: Should I add a stabilizer or inhibitor to my propargyl alcohol for storage?

Answer: For long-term storage, especially for high-purity propargyl alcohol, adding a polymerization inhibitor is a common practice. Uninhibited monomer vapor can form polymers in vents and confined spaces.[7] Radical inhibitors are effective at preventing polymerization initiated by trace peroxides or light.

Data and Protocols

Question: Can you provide a table of common inhibitors and their recommended concentrations?

Answer: Yes. The choice of inhibitor and its concentration depends on the intended application and required purity of the propargyl alcohol.

Inhibitor NameAbbreviationTypical Concentration (ppm)Notes
HydroquinoneHQ100 - 200Effective, but can be difficult to remove.
Hydroquinone monomethyl etherMEHQ / HQME50 - 200Commonly used; easier to remove than HQ.
PhenothiazinePTZ100 - 500Very effective, particularly at higher temperatures.
Butylated hydroxytolueneBHT100 - 250A common antioxidant that also inhibits radical polymerization.

Note: These are typical concentration ranges. Always consult the specific product's Certificate of Analysis or Safety Data Sheet for supplier recommendations.

Question: Is there a standard protocol for adding an inhibitor to purified propargyl alcohol?

Answer: Yes, here is a general experimental protocol for adding an inhibitor for storage.

Objective: To stabilize purified propargyl alcohol for long-term storage by adding MEHQ.

Materials:

  • Purified propargyl alcohol

  • MEHQ (Hydroquinone monomethyl ether)

  • Amber glass storage bottle with a PTFE-lined cap, appropriately sized to minimize headspace

  • Inert gas source (Nitrogen or Argon) with a delivery system

  • Analytical balance

  • Micropipette or syringe

Protocol:

  • Preparation: Ensure the storage bottle is clean and completely dry.

  • Weigh Inhibitor: Calculate the mass of MEHQ required to achieve the desired concentration (e.g., for 100 ppm in 100 g of propargyl alcohol, you need 10 mg of MEHQ). Carefully weigh the required amount of MEHQ.

  • Dissolution: Add the weighed MEHQ to the storage bottle. Add a small amount of the purified propargyl alcohol and gently swirl to dissolve the inhibitor completely.

  • Transfer: Transfer the remaining bulk of the purified propargyl alcohol into the bottle.

  • Inerting: Gently bubble dry nitrogen or argon gas through the solution for 1-2 minutes to displace dissolved oxygen. Alternatively, flush the headspace of the bottle with the inert gas for 30 seconds.

  • Sealing and Labeling: Securely seal the bottle with the PTFE-lined cap. Label the bottle clearly with the compound name, date, concentration, and the name and concentration of the added inhibitor (e.g., "Propargyl Alcohol + 100 ppm MEHQ").

  • Storage: Place the labeled bottle in a designated, well-ventilated, flammable-rated refrigerator at 2-8 °C.

References

Technical Support Center: Challenges in the Scale-Up of 1-Phenyl-2-butyn-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the production scale-up of 1-Phenyl-2-butyn-1-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, such as ethynylmagnesium bromide or propynylmagnesium bromide, with benzaldehyde (B42025). This method is favored for its reliability and high yield under controlled laboratory conditions.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during the scale-up of the Grignard reaction for this compound production are the highly exothermic nature of the reaction, which can lead to thermal runaway if not properly managed. Additionally, Grignard reagents are highly reactive with water and air, posing a fire or explosion risk if not handled under strictly anhydrous and inert conditions. The handling of large quantities of flammable solvents like diethyl ether or tetrahydrofuran (B95107) (THF) also increases fire hazards.

Q3: What are the main advantages of using a continuous flow reactor for this synthesis at a larger scale?

A3: Continuous flow reactors offer significant advantages for scaling up exothermic and hazardous reactions like the Grignard synthesis. They provide superior heat transfer due to a high surface-area-to-volume ratio, which mitigates the risk of thermal runaways.[1] Continuous processing also allows for better control over reaction parameters, potentially leading to improved yield and selectivity, and reduces the volume of hazardous material at any given time, enhancing overall safety.[1]

Q4: What are the common methods for purifying this compound at an industrial scale?

A4: At an industrial scale, the purification of this compound is typically achieved through vacuum distillation or crystallization. Vacuum distillation is preferred as it lowers the boiling point of the compound, preventing thermal decomposition. If the product is a solid or can be induced to crystallize, crystallization can be a cost-effective method for achieving high purity. For very high purity requirements, such as for active pharmaceutical ingredients (APIs), preparative chromatography may be used, although it is a more expensive option.

Troubleshooting Guide

Low Yield

Q: My reaction yield is consistently low. What are the potential causes?

A: Low yields can often be attributed to several factors:

  • Poor Quality of Grignard Reagent: The Grignard reagent is sensitive to moisture and air. Ensure all glassware is rigorously dried, and anhydrous solvents are used. The magnesium turnings should be of high quality and may require activation with a small crystal of iodine or 1,2-dibromoethane.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time or a non-optimal temperature can lead to incomplete conversion. Consider increasing the reaction time or adjusting the temperature.

  • Side Reactions: Competing side reactions can significantly reduce the yield of the desired product. (See "Impurity Formation" section below).

Impurity Formation

Q: I am observing significant byproducts in my reaction mixture. What are they and how can I minimize them?

A: The most common side reactions in the Grignard synthesis of this compound are:

  • Wurtz Coupling: This reaction occurs between the Grignard reagent and any unreacted alkyl or aryl halide, leading to the formation of dimers (e.g., biphenyl).[2] To minimize this, ensure a slow and controlled addition of the halide during the Grignard reagent formation to keep its concentration low.

  • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the α-position, forming an enolate and reducing the yield of the desired alcohol. Maintaining a low reaction temperature during the addition of the aldehyde can help to suppress this side reaction.

  • Reduction: In some cases, the Grignard reagent can reduce the aldehyde to the corresponding alcohol (benzyl alcohol), particularly if there are β-hydrogens on the Grignard reagent.

  • Polymerization: Aldehydes can be prone to polymerization, especially in the presence of strong bases or at elevated temperatures. Slow, controlled addition of the aldehyde to the Grignard solution at a low temperature is crucial.

Scale-Up Specific Issues

Q: We are experiencing difficulties with reaction control since moving to a larger reactor. What are the key considerations for scale-up?

A: Scaling up the Grignard synthesis of this compound introduces several challenges:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging.[3] This can lead to localized hotspots and an increased risk of thermal runaway. Ensure the reactor has adequate cooling capacity and that the addition rate of reagents is carefully controlled to manage the exotherm.[3]

  • Mass Transfer and Mixing: Inadequate mixing in larger reactors can lead to localized concentration gradients of reactants, which can promote side reactions and reduce yield.[4] The efficiency of the agitator and the presence of baffles are critical for ensuring homogeneity.

  • Grignard Initiation: Initiating the Grignard reaction can be more difficult and less obvious in a large reactor. It is crucial to confirm initiation on a small scale before adding the bulk of the halide. In-situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), can be used to track the consumption of the halide and confirm that the reaction has started.

  • Reagent Addition Strategy: At a large scale, the slow, controlled addition of the aldehyde to the Grignard reagent is critical to maintain temperature control and minimize side reactions. The addition should be subsurface to ensure rapid mixing and dispersion.

  • Work-up: Quenching a large-scale Grignard reaction can be hazardous due to the vigorous reaction with the quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride). The quench should be performed slowly and with adequate cooling. Adding the reaction mixture to the quench solution is often safer than the reverse.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound and similar propargyl alcohols. Note that optimal conditions can vary depending on the specific scale and equipment used.

ParameterLaboratory Scale (e.g., 1L flask)Pilot/Industrial Scale (e.g., >100L reactor)
Reactants Benzaldehyde, Propynylmagnesium bromideBenzaldehyde, Propynylmagnesium bromide
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF) or other suitable ether
Reactant Ratio (Aldehyde:Grignard) 1 : 1.1 - 1.51 : 1.05 - 1.2
Temperature (Grignard Formation) 25-60 °C (reflux)30-50 °C (controlled)
Temperature (Aldehyde Addition) 0-10 °C5-15 °C
Reaction Time (Aldehyde Addition) 1-3 hours2-6 hours (addition time)
Reaction Time (Post-addition) 1-2 hours2-4 hours
Typical Yield 80-95%75-90%
Typical Purity (crude) >90%85-95%
Purification Method Column Chromatography, DistillationVacuum Distillation, Crystallization

Experimental Protocols

Laboratory-Scale Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted for the synthesis of this compound. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Materials:

  • Magnesium turnings

  • 1-Bromopropyne (or propyne (B1212725) gas and a suitable Grignard precursor like ethyl bromide)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel, etc.)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a portion of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromopropyne (1.1 equivalents) in anhydrous THF.

    • Add a small amount of the 1-bromopropyne solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining 1-bromopropyne solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or flash column chromatography.

Diagrams

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Materials Preparation (Dry Glassware, Anhydrous Solvents) grignard_formation Step 1: Grignard Reagent Formation (Propynylmagnesium Bromide) start->grignard_formation reaction Step 2: Reaction with Benzaldehyde (Controlled Addition at 0-10 °C) grignard_formation->reaction Inert Atmosphere workup Step 3: Quench and Extraction (Sat. NH4Cl, Organic Solvent) reaction->workup purification Step 4: Purification (Vacuum Distillation or Chromatography) workup->purification Crude Product product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Reaction Pathways

reaction_pathways Reaction Pathways in this compound Synthesis cluster_main Main Reaction cluster_side Potential Side Reactions benzaldehyde Benzaldehyde product This compound benzaldehyde->product enolization Enolization Product (Benzaldehyde Enolate) benzaldehyde->enolization Grignard acts as base reduction Reduction Product (Benzyl Alcohol) benzaldehyde->reduction Grignard acts as reducing agent grignard Propynylmagnesium Bromide grignard->product wurtz Wurtz Coupling Product (e.g., Biphenyl) grignard->wurtz Reacts with unreacted halide

Caption: Main reaction and potential side reactions.

References

Analytical methods for monitoring the progress of 1-Phenyl-2-butyn-1-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 1-Phenyl-2-butyn-1-ol.

Analytical Method Selection

Choosing the appropriate analytical technique is critical for accurately monitoring reaction progress. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative checks.

Table 1: Comparison of Key Analytical Methods

FeatureGC-MSHPLCNMR Spectroscopy
Principle Separation by volatility/boiling point, identification by mass-to-charge ratio.Separation by polarity/affinity for stationary phase, detection by UV-Vis.Identification and quantification based on nuclear spin in a magnetic field.
Sensitivity HighModerate to HighLow to Moderate
Primary Use Analysis of volatile and thermally stable compounds; identification of byproducts.[1]Analysis of a wide range of compounds, including non-volatile and thermally sensitive ones.Structural elucidation and real-time, non-destructive quantitative analysis.[2][3]
Sample Prep May require derivatization for polar compounds to increase volatility.[4]Sample must be soluble in the mobile phase.Requires deuterated solvents.
Speed Moderate to FastModerateSlow to Moderate

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds in a reaction mixture.[5] It is highly effective for the qualitative and quantitative analysis of this compound and its reaction products.[1]

Troubleshooting and FAQs

Q1: Why am I seeing poor peak shape (e.g., tailing) for this compound?

A1: Poor peak shape for alcohols in GC-MS is often due to their polar hydroxyl (-OH) group interacting with active sites in the GC liner or column. To mitigate this, derivatization is recommended. Silylation, using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group, which increases volatility and reduces tailing, leading to better peak shape and sensitivity.[4]

Q2: My sensitivity is low, and I can barely detect my product. How can I improve this?

A2: Low sensitivity can be addressed by:

  • Derivatization: As mentioned above, silylation can significantly improve the signal intensity.[4]

  • Injection Mode: If your sample is relatively clean, try switching from split to splitless injection mode to introduce more of your sample onto the column.

  • Solvent Choice: Ensure your analyte is fully dissolved and that the solvent is appropriate for your GC-MS system.

Q3: I suspect my compound is degrading in the hot GC injector. What should I do?

A3: Thermal degradation can be a problem for some molecules.

  • Lower Injector Temperature: Gradually decrease the injector temperature. A typical starting point is 250 °C, but this can often be lowered without compromising vaporization.[4]

  • Derivatization: Converting the alcohol to a more thermally stable silyl (B83357) ether can prevent degradation.[4]

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point and may require optimization.

  • Sample Preparation (with Silylation)

    • Quench a small aliquot (e.g., 50 µL) of the reaction mixture and extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer with a small amount of anhydrous sodium sulfate.

    • In a clean, dry vial, add 100 µL of the dried organic extract.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[4]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.[4]

    • Allow the vial to cool to room temperature before transferring it to a GC autosampler vial.[4]

  • Instrumentation and Parameters The following table outlines typical GC-MS parameters for analysis.

    Table 2: Suggested GC-MS Method Parameters

ParameterValue
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injector Temp. 250 °C[4]
Split Ratio 20:1 to 50:1[4]
Carrier Gas Helium, 1.0 mL/min constant flow[4]
Oven Program Initial 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-450 m/z

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Aliquot B Quench & Extract A->B C Dry Organic Layer B->C D Derivatize (Silylation) C->D E Transfer to Vial D->E F Inject into GC-MS E->F G Separation & Detection F->G H Data Acquisition G->H I Integrate Peaks H->I J Identify Compounds I->J K Quantify Progress J->K

Caption: General workflow for GC-MS analysis of a this compound reaction.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile method for monitoring reactions, particularly when dealing with compounds that are not suitable for GC due to low volatility or thermal instability.

Troubleshooting and FAQs

Q1: How do I choose the right HPLC column for my analysis?

A1: The choice of column is crucial for good separation.

  • C18 Columns: These are the most common reversed-phase columns and are a good starting point for many organic molecules.[6]

  • Phenyl Phases: For aromatic compounds like this compound, a phenyl stationary phase can offer alternative selectivity due to π-π interactions between the stationary phase and the analyte's phenyl group.[7] This can be particularly useful for separating closely related aromatic isomers or byproducts.

Q2: My peaks are broad or tailing. What are the common causes?

A2: Peak broadening or tailing in HPLC can result from several factors:

  • Column Overload: Injecting too concentrated a sample can lead to broad peaks. Try diluting your sample.

  • Mismatched Solvents: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase.

  • Column Degradation: The column may be contaminated or nearing the end of its life. Try flushing the column or replacing it if necessary.

  • pH Effects: If your molecule has acidic or basic properties, the pH of the mobile phase can significantly affect peak shape. Buffering the mobile phase can help.

Q3: I am not getting good separation between my starting material and product. What can I adjust?

A3: To improve resolution:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Decreasing the organic solvent percentage will generally increase retention times and may improve separation.

  • Change Organic Solvent: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity.

  • Gradient Elution: If isocratic elution doesn't work, a gradient method (where the mobile phase composition changes over time) can help resolve complex mixtures.

Experimental Protocol: HPLC Analysis

This is a general reversed-phase HPLC method that can be adapted.

  • Sample Preparation

    • Take an aliquot of the reaction mixture and quench it appropriately.

    • Dilute the sample in the initial mobile phase (e.g., 90:10 water:acetonitrile) to a suitable concentration (e.g., ~1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

  • Instrumentation and Parameters

    Table 3: Illustrative RP-HPLC Method Parameters

ParameterValue
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water[6]
Mode Isocratic (e.g., 90:10 Water:Acetonitrile) or Gradient
Flow Rate 1.0 mL/min[6]
Column Temp. Room Temperature or 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm or 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for both structural confirmation and quantitative reaction monitoring without the need for calibration curves for each component.[3]

Troubleshooting and FAQs

Q1: Can I use NMR for quantitative analysis of my reaction?

A1: Yes, NMR is inherently quantitative. The integral of a peak is directly proportional to the number of protons giving rise to that signal. To perform quantitative analysis (qNMR), you can compare the integral of a unique product peak to a unique reactant peak. For best results, ensure a sufficient relaxation delay (D1) is used in your acquisition parameters (typically 5 times the longest T1 relaxation time).

Q2: My spectra have broad peaks. What is the cause?

A2: Broadening in NMR spectra can be due to:

  • Poor Shimming: The magnetic field is not homogeneous. The instrument's shimming routine should be performed before analysis.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: The molecule may be undergoing a chemical exchange process on the NMR timescale. Changing the temperature of the experiment can sometimes resolve this.

Q3: How can I monitor a reaction in real-time using NMR?

A3: Real-time monitoring is possible with modern NMR spectrometers.[2] You can set up a series of 1D proton spectra to be acquired automatically at regular time intervals. This allows you to track the disappearance of reactant signals and the appearance of product signals over time, providing detailed kinetic information.[2]

Experimental Protocol: NMR Analysis
  • Sample Preparation

    • Quench a reaction aliquot and remove the solvent under reduced pressure.

    • Dissolve the residue (5-10 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[8]

    • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane (B1202638) - TMS) if absolute quantification is needed.[8]

    • Transfer the solution to an NMR tube.

  • Data Acquisition

    • Spectrometer: 400 MHz or higher field NMR.

    • Experiment: Standard 1D ¹H NMR.

    • Parameters:

      • Number of Scans: 16-32 for good signal-to-noise.

      • Relaxation Delay (D1): 1-2 seconds for routine analysis; increase to >5 seconds for accurate quantification.[8]

Troubleshooting Workflow

Start Problem: No Product Detected in Analysis CheckReaction Did the reaction work? (Check with crude TLC) Start->CheckReaction NoReaction Troubleshoot Reaction: - Check reagents - Check temperature - Check catalyst CheckReaction->NoReaction No ReactionWorked Issue is with the analytical method CheckReaction->ReactionWorked Yes CheckMethod Which method was used? ReactionWorked->CheckMethod GCMS_Issue GC-MS Issue: - Did product decompose? - Is it non-volatile? - Try derivatization CheckMethod->GCMS_Issue GC-MS HPLC_Issue HPLC Issue: - Is product co-eluting with solvent or starting material? - Adjust mobile phase CheckMethod->HPLC_Issue HPLC NMR_Issue NMR Issue: - Is concentration too low? - Are product peaks overlapping with solvent/impurity peaks? CheckMethod->NMR_Issue NMR

Caption: A logical workflow for troubleshooting a "no product detected" result.

References

Validation & Comparative

Interpreting the 1H NMR Spectrum of 1-Phenyl-2-butyn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. This guide provides a detailed interpretation of the ¹H NMR spectrum of 1-phenyl-2-butyn-1-ol, a chiral propargyl alcohol with applications in organic synthesis. Due to the limited availability of public domain spectra for this compound, this guide will leverage data from the structurally similar compound, 1-phenyl-2-propyn-1-ol, to predict and interpret the spectrum.

Predicted ¹H NMR Spectral Data and Comparison

The ¹H NMR spectrum of this compound is predicted based on established principles of NMR spectroscopy and comparison with the known spectrum of 1-phenyl-2-propyn-1-ol. The primary difference between these two molecules is the substitution at the terminal position of the alkyne – a methyl group in this compound versus a proton in 1-phenyl-2-propyn-1-ol. This substitution is expected to primarily influence the chemical shift of the propargylic proton and introduce a new signal for the methyl group.

Compound Proton Assignment Predicted/Observed Chemical Shift (δ, ppm) Predicted/Observed Multiplicity Predicted/Observed Coupling Constant (J, Hz)
This compound Phenyl (C₆H₅)~7.3-7.5Multiplet-
Methine (CH-OH)~5.4Singlet (or Doublet if coupled to OH)-
Hydroxyl (OH)Variable (Broad Singlet)Broad Singlet-
Methyl (CH₃)~1.9Doublet~2.5
1-Phenyl-2-propyn-1-ol Phenyl (C₆H₅)7.55-7.52 (m, 2H), 7.40-7.31 (m, 3H)Multiplet-
Methine (CH-OH)5.44 (d, J=2.2 Hz, 1H)Doublet2.2
Hydroxyl (OH)Variable (Broad Singlet)Broad Singlet-
Acetylenic (C≡CH)2.68 (d, J=2.2 Hz, 1H)Doublet2.2

Interpretation of the Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit the following key signals:

  • Phenyl Protons (C₆H₅): A complex multiplet is expected in the aromatic region, typically between δ 7.3 and 7.5 ppm, integrating to five protons. The exact chemical shifts and splitting patterns of these protons can be complex due to their coupling with each other.

  • Methine Proton (CH-OH): A signal for the proton attached to the carbon bearing the hydroxyl and phenyl groups is anticipated around δ 5.4 ppm. This proton is adjacent to a stereocenter and the alkyne. Due to the absence of adjacent protons on the alkyne (other than the distant methyl group), this signal is predicted to be a singlet. However, if coupling to the hydroxyl proton occurs, it may appear as a doublet.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can range from δ 2.0 to 5.0 ppm or even broader.

  • Methyl Protons (CH₃): The methyl group attached to the alkyne is expected to produce a signal around δ 1.9 ppm. Due to long-range coupling (typically 4J) with the methine proton across the alkyne, this signal is predicted to appear as a doublet with a small coupling constant of approximately 2.5 Hz.

Visualizing the Structure and Proton Environments

To aid in the interpretation, the chemical structure of this compound and its distinct proton environments are illustrated below.

Caption: Chemical structure of this compound with proton environments labeled.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of a propargyl alcohol like this compound is as follows:

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

By following this guide, researchers can effectively interpret the ¹H NMR spectrum of this compound and confidently confirm its chemical structure. The comparison with a structurally similar compound provides a robust framework for understanding the nuances of the spectrum, even in the absence of a publicly available reference spectrum.

A Comparative Guide to the 13C NMR Signal Assignment of 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Phenyl-2-butyn-1-ol. Aimed at researchers, scientists, and professionals in drug development, this document presents a comparison of predicted spectral data with experimental data from structurally similar compounds to facilitate an accurate assignment of the carbon signals.

Predicted and Comparative 13C NMR Data

The assignment of the 13C NMR signals for this compound is based on a combination of predictive software and comparison with the experimentally determined spectra of analogous compounds: 1-Phenyl-2-propyn-1-ol and 3-Phenyl-1-butyn-3-ol. The data is summarized in the table below.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 1-Phenyl-2-propyn-1-olExperimental Chemical Shift (ppm) for 3-Phenyl-1-butyn-3-olAssigned Chemical Shift (ppm) for this compound (Proposed)
C1 (ipso-C)140.5~141~145~140-142
C2, C6 (ortho-C)128.8~128.5~125~128-129
C3, C5 (meta-C)128.6~128.3~128~128-129
C4 (para-C)127.9~127.5~127~127-128
Cα (CH-OH)64.2~64~68~64
Cβ (alkynyl-C)85.3~87~83~85
Cγ (alkynyl-C)80.1~75~72~80
Cδ (CH3)3.6--~3-4

Note: Predicted data was obtained from standard NMR prediction software. Experimental data for comparative compounds were sourced from publicly available spectral databases.

Experimental Protocols

The following describes a general methodology for the acquisition of a 13C NMR spectrum for a compound such as this compound.

Sample Preparation:

  • Dissolution: Approximately 20-50 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).[1][2]

  • Filtration: If any particulate matter is present, the solution is filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Standard: A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.[2]

Data Acquisition:

  • Spectrometer: The 13C NMR spectrum is typically recorded on a spectrometer operating at a frequency of 75 to 150 MHz for carbon.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is used.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.[3]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed between pulses to allow for the full relaxation of the carbon nuclei.

    • Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to encompass all carbon signals in an organic molecule.

Signal Assignment Workflow

The logical process for assigning the 13C NMR signals of this compound is illustrated in the following diagram. This workflow combines the analysis of the molecular structure with predicted and comparative spectral data.

G cluster_0 Structural Analysis cluster_1 Data Collection cluster_2 Signal Assignment A This compound Molecular Structure B Identify Unique Carbon Environments (8 Signals Expected) A->B C Predict 13C NMR Spectrum B->C D Acquire Experimental 13C NMR Data of Analogous Compounds B->D E Compare Predicted Shifts with Typical Chemical Shift Ranges C->E F Compare with Experimental Data of 1-Phenyl-2-propyn-1-ol and 3-Phenyl-1-butyn-3-ol D->F G Assign Signals based on Chemical Environment and Correlation E->G F->G

Caption: Workflow for the assignment of 13C NMR signals.

This guide provides a comprehensive framework for understanding and assigning the 13C NMR spectrum of this compound. By integrating predictive methods with comparative analysis of experimental data from similar molecules, a reliable signal assignment can be achieved, which is crucial for the structural elucidation and characterization of novel compounds in drug discovery and development.

References

A Comparative Guide to the Reactivity of 1-Phenyl-2-butyn-1-ol and Other Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-phenyl-2-butyn-1-ol with other representative propargylic alcohols. The reactivity of these compounds is pivotal in the synthesis of a wide array of molecular architectures, including α,β-unsaturated carbonyl compounds and functionalized alkynes, which are valuable intermediates in drug discovery and development. This document outlines comparative data from key reactions, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid in experimental design and interpretation.

Introduction to Propargylic Alcohol Reactivity

Propargylic alcohols are versatile building blocks in organic synthesis, characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. Their reactivity is dominated by transformations involving both the alcohol and alkyne functionalities. Key reactions include rearrangements, such as the Meyer-Schuster rearrangement, and reactions proceeding through stabilized carbocation intermediates, like the Nicholas reaction. Furthermore, the hydroxyl group can be oxidized to afford valuable α,β-unsaturated aldehydes and ketones.

The substituents on the propargylic alcohol scaffold significantly influence its reactivity. For instance, in this compound, the phenyl group at the carbinol center (C-1) can stabilize a carbocation intermediate through resonance, a crucial factor in reactions like the Nicholas reaction and acid-catalyzed rearrangements. The methyl group at C-4 also modulates the electronic and steric environment of the alkyne. This guide will explore these substituent effects by comparing the reactivity of this compound with other propargylic alcohols in several synthetically important transformations.

Comparative Reactivity Data

The following tables summarize quantitative data for the reactivity of this compound and other propargylic alcohols in key chemical transformations. The data has been compiled from various literature sources to provide a comparative overview.

Table 1: Meyer-Schuster Rearrangement of Propargylic Alcohols

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[1]

EntryPropargylic AlcoholCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)Reference
11-Phenyl-2-propyn-1-ol (B147433)NHC-Au-OTf (0.5)Toluene (B28343)500.5Cinnamaldehyde (B126680)>95 (conversion)[2]
2This compoundH₃PO₂ (10)Toluene11018(E)-1-Phenyl-2-buten-1-one75[3]
3DiphenylpropynolH₃PO₂ (10)Toluene9018(E)-1,3-Diphenyl-2-propen-1-one85[3]
41-EthynylcyclohexanolH₃PO₂ (5)Toluene9018Cyclohexenyl methyl ketone68[3]
Table 2: Aerobic Oxidation of Propargylic Alcohols

The oxidation of propargylic alcohols to α,β-unsaturated alkynals or alkynones can be achieved using various methods, including a practical aerobic oxidation with an iron/TEMPO catalyst system.[4]

EntryPropargylic AlcoholCatalyst SystemSolventTemp (°C)Time (h)ProductYield (%)Reference
11-Phenyl-2-propyn-1-olFe(NO₃)₃·9H₂O (10 mol%), TEMPO (10 mol%), NaCl (20 mol%)TolueneRT3Phenylpropiolaldehyde92[4]
2This compoundFe(NO₃)₃·9H₂O (10 mol%), TEMPO (10 mol%), NaCl (20 mol%)TolueneRT41-Phenyl-2-butyn-1-one88[4]
31-(p-Tolyl)-2-propyn-1-olFe(NO₃)₃·9H₂O (10 mol%), TEMPO (10 mol%), NaCl (20 mol%)TolueneRT3p-Tolylpropiolaldehyde95[4]
43-Butyn-2-olFe(NO₃)₃·9H₂O (10 mol%), TEMPO (10 mol%), NaCl (20 mol%)TolueneRT53-Butyn-2-one85[4]
Table 3: Nicholas Reaction of Propargylic Alcohols

The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for subsequent reaction with a nucleophile.[5]

EntryPropargylic AlcoholNucleophileLewis AcidProductYield (%)Reference
1Co₂(CO)₆-complex of 1-phenyl-2-propyn-1-olAllyltrimethylsilaneBF₃·OEt₂Co₂(CO)₆-complex of 1-phenyl-1-allyl-2-propyne90General Procedure[6]
2Co₂(CO)₆-complex of this compoundAnisoleBF₃·OEt₂Co₂(CO)₆-complex of 1-phenyl-1-(p-methoxyphenyl)-2-butyne85General Procedure[6]
3Co₂(CO)₆-complex of 3-methyl-1-pentyn-3-olPhenolBF₃·OEt₂Co₂(CO)₆-complex of 3-methyl-3-phenoxy-1-pentyne78General Procedure[6]

Experimental Protocols

Meyer-Schuster Rearrangement of 1-Phenyl-2-propyn-1-ol[2]

Materials:

  • 1-Phenyl-2-propyn-1-ol (0.5 mmol, 61 µL)

  • NHC-Au-OTf (1.8 mg, 0.0025 mmol)

  • Solvent (e.g., Toluene, 200 µL)

  • 2 mL glass screw-top vial

  • Magnetic stirrer

  • Oil bath

Procedure:

  • To a 2 mL glass screw-top vial, add NHC-Au-OTf (1.8 mg, 0.0025 mmol).

  • Add the appropriate solvent (200 µL).

  • Add 1-phenyl-2-propyn-1-ol (61 µL, 0.5 mmol).

  • Place the vial in a preheated oil bath at 50°C with magnetic stirring.

  • Monitor the reaction progress by taking aliquots (10 µL) and diluting with non-anhydrous CDCl₃ (500 µL) for ¹H NMR analysis.

  • The conversion is calculated from the integral intensities of the signals for cinnamaldehyde and the starting material.

Aerobic Oxidation of Propargylic Alcohols[4]

Materials:

  • Propargylic alcohol (e.g., this compound, 1.0 mmol)

  • Fe(NO₃)₃·9H₂O (0.1 mmol, 40.4 mg)

  • TEMPO (0.1 mmol, 15.6 mg)

  • NaCl (0.2 mmol, 11.7 mg)

  • Toluene (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing the propargylic alcohol (1.0 mmol) dissolved in toluene (5 mL), add Fe(NO₃)₃·9H₂O (0.1 mmol), TEMPO (0.1 mmol), and NaCl (0.2 mmol).

  • Stir the mixture vigorously at room temperature under an atmosphere of air (the flask can be left open to the air or fitted with a balloon filled with air).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by quenching with a saturated aqueous solution of Na₂S₂O₃, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • The crude product is purified by silica (B1680970) gel column chromatography.

Nicholas Reaction (General Procedure)[6]

Materials:

Procedure: Step 1: Complexation

  • To a stirred solution of the propargylic alcohol (1.0 eq) in DCM at room temperature, add Co₂(CO)₈ (1.1 eq).

  • Stir the resulting mixture for 1-2 hours.

Step 2: Cation Formation and Nucleophilic Attack

  • Cool the reaction mixture to 0°C.

  • Add the nucleophile (3.0 eq).

  • After stirring for 10 minutes, add BF₃·OEt₂ (2.5 eq).

  • Stir the mixture for an additional 3.5 hours at 0°C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting cobalt complex is often used directly in the next step.

Step 3: Decomplexation

  • Dissolve the crude cobalt complex in acetone at 0°C.

  • Add ceric ammonium nitrate (4.4 eq) in three portions at 10-minute intervals.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with water and extract with an appropriate organic solvent (e.g., EtOAc).

  • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Meyer-Schuster Rearrangement Pathway

Meyer_Schuster_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Propargylic_Alcohol Propargylic Alcohol Protonated_Alcohol Protonated Alcohol Propargylic_Alcohol->Protonated_Alcohol + H⁺ Allenic_Carbocation Allenic Carbocation Protonated_Alcohol->Allenic_Carbocation - H₂O Allenol Allenol Allenic_Carbocation->Allenol + H₂O Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Allenol->Unsaturated_Carbonyl Tautomerization

Caption: The acid-catalyzed Meyer-Schuster rearrangement of a propargylic alcohol to an α,β-unsaturated carbonyl compound.

Experimental Workflow for Comparative Reactivity Study

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactant_A This compound Reaction_Conditions Identical Reaction Conditions (Catalyst, Solvent, Temp.) Reactant_A->Reaction_Conditions Reactant_B Other Propargylic Alcohol Reactant_B->Reaction_Conditions Monitoring Monitor reaction progress (TLC, GC, NMR) Reaction_Conditions->Monitoring Data_Collection Collect quantitative data (Yield, Conversion, Time) Monitoring->Data_Collection Comparison Compare Reactivity Data_Collection->Comparison

Caption: A logical workflow for a comparative study of propargylic alcohol reactivity.

References

Unveiling the Neuroprotective Potential of 1-Phenyl-2-butyn-1-ol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structure-activity relationships (SAR) of 1-Phenyl-2-butyn-1-ol analogs, with a focus on their potential as neuroprotective agents through the inhibition of monoamine oxidase (MAO). While direct and extensive SAR studies on this specific scaffold are emerging, by examining related propargylamine (B41283) and chalcone (B49325) derivatives, we can infer key structural determinants for activity and guide future drug discovery efforts.

The core structure of this compound, featuring a phenyl ring, a hydroxyl group, and a butynyl chain, presents a promising starting point for the design of novel therapeutic agents. The presence of the propargyl moiety is of particular interest, as it is a key functional group in a class of well-established monoamine oxidase (MAO) inhibitors used in the management of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1][2][3][] Inhibition of MAO, particularly MAO-B, can reduce oxidative stress and neurodegeneration, offering a pathway to slow disease progression.[2]

Comparative Analysis of Structural Modifications

The biological activity of propargylamine and related structures is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the propargyl group. Understanding these relationships is crucial for optimizing potency and selectivity.

Key Structural Insights from Related Compound Classes:
  • The Propargylamine Moiety is Crucial for MAO Inhibition: The irreversible inhibition of MAO by drugs like selegiline (B1681611) and rasagiline (B1678815) is attributed to the propargylamine functional group.[2][3][5] This group is involved in the formation of a covalent adduct with the flavin cofactor of the enzyme.[5] While this compound contains a propargyl alcohol, its potential for oxidation and subsequent interaction with MAO warrants investigation.

  • Aromatic Ring Substituents Influence Potency and Selectivity: In studies of chalcone analogs as MAO inhibitors, the substitution pattern on the phenyl rings significantly impacts activity and selectivity for MAO-A versus MAO-B.[6][7] For instance, the introduction of 2,4,6-trimethoxy substituents on one of the phenyl rings shifted the selectivity of chalcone analogs towards MAO-A.[6]

  • Hydroxyl Group Positioning: For isatin (B1672199) and its isomers, the position of a hydroxyl group on the aromatic ring was found to be a key determinant of MAO-A versus MAO-B selectivity. A hydroxyl group at the fifth position of isatin increases selectivity toward MAO-A.[8]

  • Hydrophobicity and Molecular Size: The anti-apoptotic activity of (-)-deprenyl analogues, which are propargylamines, requires an N-propargyl residue with an adequate size of hydrophobic structure.[9]

Quantitative Data on Related MAO Inhibitors

To provide a framework for comparison, the following table summarizes the MAO inhibitory activity of various propargylamine and chalcone derivatives from published studies. This data highlights the range of potencies that can be achieved through structural modifications.

Compound ClassDerivative/SubstituentTargetIC50 (µM)Reference
Propargylamine Selegiline (l-deprenyl)MAO-BNanomolar range[]
Propargylamine RasagilineMAO-BNanomolar range[]
Isatin Derivative IsatinMAO-B12.07[8]
Isatin Derivative IsatinMAO-A22.54[8]
Chalcone Analog Compound 16 (specific structure in source)MAO-A0.047 (Ki)[6]
Chalcone Analog Compound 16 (specific structure in source)MAO-B0.020 (Ki)[6]
Pyridazinobenzylpiperidine Compound S5 (3-Cl of phenyl ring)MAO-B0.155 (Ki)[10]
Butenolide Derivative Sulphur substituted KAR1MAO-A13.75[11]
Butenolide Derivative Sulphur substituted KAR1MAO-B0.03[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the SAR evaluation of potential MAO inhibitors and neuroprotective agents.

Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, appropriate substrates (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B), phosphate (B84403) buffer, and test compounds.

  • Procedure:

    • The test compounds are pre-incubated with the MAO-A or MAO-B enzyme in a phosphate buffer at a specific temperature (e.g., 37°C) for a defined period.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a set time and is then stopped, often by the addition of a strong base (e.g., NaOH).

    • The formation of the product is measured using a suitable detection method, such as fluorescence or absorbance spectroscopy.

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

    • To determine the mode of inhibition (e.g., reversible or irreversible), dialysis of the enzyme-inhibitor mixture can be performed.[6]

Neuroprotection Assay in Cell Culture
  • Objective: To assess the ability of test compounds to protect neuronal cells from toxin-induced cell death.

  • Cell Line: A human neuroblastoma cell line such as SH-SY5Y is commonly used.

  • Toxins: Neurotoxins like 6-hydroxydopamine (6-OHDA), rotenone, or hydrogen peroxide (H₂O₂) can be used to induce neuronal damage and mimic aspects of neurodegenerative diseases.[12][13]

  • Procedure:

    • Neuronal cells are cultured in appropriate media and seeded in multi-well plates.

    • The cells are pre-treated with various concentrations of the test compounds for a specific duration.

    • The neurotoxin is then added to the culture medium to induce cell damage.

    • After an incubation period, cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).[14]

    • The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and the toxin to cells treated with the toxin alone.

Visualizing the Path to Neuroprotection

The development of novel neuroprotective agents based on the this compound scaffold involves a multi-step process from initial design to the evaluation of their biological effects.

experimental_workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Scaffold Selection: This compound analog_design Analog Design: Substitution on Phenyl Ring Modification of Butynyl Chain start->analog_design synthesis Chemical Synthesis analog_design->synthesis mao_inhibition MAO Inhibition Assay (IC50 Determination) synthesis->mao_inhibition neuroprotection Neuroprotection Assay (Cell Viability) synthesis->neuroprotection sar_analysis SAR Analysis mao_inhibition->sar_analysis neuroprotection->sar_analysis lead_compound Lead Compound Identification sar_analysis->lead_compound

Caption: Workflow for the development of this compound analogs as neuroprotective agents.

The inhibition of MAO-B by propargylamine-containing drugs is a key mechanism for their neuroprotective effects. This pathway involves the enzymatic oxidation of the inhibitor and the subsequent formation of a covalent bond with the FAD cofactor of MAO-B.

mao_inhibition_pathway cluster_enzyme Monoamine Oxidase B (MAO-B) cluster_inhibitor Propargylamine Inhibitor cluster_process Inhibition Process cluster_result Result mao_b MAO-B with FAD Cofactor oxidation Enzymatic Oxidation mao_b->oxidation propargylamine Propargylamine Derivative propargylamine->mao_b Binding adduct_formation Covalent Adduct Formation oxidation->adduct_formation inactivated_mao Inactivated MAO-B adduct_formation->inactivated_mao neuroprotection Neuroprotection inactivated_mao->neuroprotection

Caption: Simplified signaling pathway of MAO-B inhibition by propargylamine derivatives.

References

A Comparative Guide to the Purity Assessment of 1-Phenyl-2-butyn-1-ol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-Phenyl-2-butyn-1-ol. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document details experimental protocols, presents comparative data, and offers visual representations of the analytical workflows to aid in method selection and implementation.

Introduction

This compound is a chiral propargyl alcohol with applications in organic synthesis and as a precursor for various pharmaceutical compounds. Due to its chiral nature, the assessment of both chemical and enantiomeric purity is of paramount importance. HPLC and GC-MS are powerful and widely used techniques for the analysis of such compounds. HPLC is particularly well-suited for the separation of non-volatile and thermally labile compounds, and with the use of chiral stationary phases, it is the premier technique for determining enantiomeric excess.[1] GC-MS, on the other hand, offers high separation efficiency for volatile and semi-volatile compounds and provides structural information through mass spectrometry, making it an excellent tool for identifying and quantifying impurities.

Comparative Analysis of HPLC and GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical objective. The following table summarizes the key characteristics and performance parameters of each technique for this application.

ParameterHPLC with Chiral Stationary PhaseGC-MS
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid stationary phase, with mass-based detection.
Instrumentation HPLC with UV or Diode Array Detector (DAD)Gas Chromatograph with Mass Spectrometer
Primary Application Enantiomeric purity (enantiomeric excess, ee) and chemical purity.Chemical purity and identification of volatile impurities.
Sample Volatility Not a limiting factor.Requires the analyte to be volatile and thermally stable.
Derivatization Generally not required.May be required to improve volatility and peak shape of the alcohol.
Sensitivity High, dependent on the chromophore and detector.Very high, especially in Selected Ion Monitoring (SIM) mode.
Resolution High, especially for enantiomers with optimized chiral columns.Very high, excellent for separating complex mixtures of volatile compounds.
Quantitative Accuracy Excellent, with proper validation.Excellent, particularly with the use of an internal standard.
Information Provided Retention times for enantiomers, peak areas for quantification of purity and ee.Retention time, mass spectrum for structural confirmation and identification of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol describes a representative chiral HPLC method for the determination of the enantiomeric purity of this compound. The use of a polysaccharide-based chiral stationary phase is a common and effective strategy for the separation of chiral alcohols.[2]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® series).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier, for example, n-Hexane and Isopropanol (90:10, v/v). The exact ratio may require optimization for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm (where the phenyl group has significant absorbance).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Preparation: Accurately weigh a sample of this compound, dissolve it in the mobile phase, and dilute to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the two enantiomer peaks based on their retention times.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

This protocol outlines a typical GC-MS method for the assessment of the chemical purity of this compound and the identification of any volatile impurities.

Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Final hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Standard and Sample Preparation:

  • Sample Solution: Prepare a solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify this compound and any impurities based on their retention times and mass fragmentation patterns by comparing with a spectral library or a reference standard.

  • Quantify the purity by comparing the peak area of this compound to the total ion chromatogram (TIC) area, or for more accurate results, by using an internal standard method.

Data Presentation: A Comparative Summary

The following tables present representative data for the purity analysis of a hypothetical batch of this compound using the described HPLC and GC-MS methods.

Table 1: HPLC Purity and Enantiomeric Excess Data

Peak IDRetention Time (min)Peak AreaArea %Assignment
18.5150,0002.5Impurity A
210.22,850,00047.5Enantiomer 1
311.53,000,00050.0Enantiomer 2
Purity 97.5%
Enantiomeric Excess 2.5%

Table 2: GC-MS Purity and Impurity Profile Data

Peak IDRetention Time (min)Peak Area (TIC)Area %Identification (based on MS)
15.850,0000.5Residual Solvent (e.g., Toluene)
29.39,750,00097.5This compound
310.1150,0001.5Related Impurity B
411.250,0000.5Unknown Impurity C
Purity 97.5%

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows for the HPLC and GC-MS analyses and the logical relationship in a comprehensive purity assessment strategy.

HPLC_Workflow start Start: Sample Received prep Sample Preparation (Dissolution & Filtration) start->prep 1 end_node End: Purity Report hplc HPLC System Setup (Column, Mobile Phase, Detector) prep->hplc 2 inject Sample Injection hplc->inject 3 separation Chromatographic Separation (Chiral Column) inject->separation 4 detection UV/DAD Detection separation->detection 5 data_acq Data Acquisition (Chromatogram) detection->data_acq 6 data_proc Data Processing (Peak Integration) data_acq->data_proc 7 calc Purity & ee Calculation data_proc->calc 8 calc->end_node 9

Caption: Workflow for Purity Assessment by HPLC.

GCMS_Workflow start Start: Sample Received prep Sample Preparation (Dilution in Volatile Solvent) start->prep 1 end_node End: Purity & Impurity Profile Report gcms GC-MS System Setup (Column, Temp Program, MS Params) prep->gcms 2 inject Sample Injection gcms->inject 3 separation Gas Chromatographic Separation inject->separation 4 ionization Electron Ionization (EI) separation->ionization 5 mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis 6 detection Ion Detection mass_analysis->detection 7 data_acq Data Acquisition (TIC & Mass Spectra) detection->data_acq 8 data_proc Data Processing (Peak Integration & Library Search) data_acq->data_proc 9 calc Purity Calculation & Impurity ID data_proc->calc 10 calc->end_node 11

Caption: Workflow for Purity Assessment by GC-MS.

Purity_Assessment_Strategy sample This compound Sample hplc Chiral HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (Orthogonal Technique) sample->nmr hplc_result Enantiomeric Purity (ee) Chemical Purity hplc->hplc_result gcms_result Chemical Purity Volatile Impurity Profile gcms->gcms_result nmr_result Structural Confirmation Absolute Purity (qNMR) nmr->nmr_result final_report Comprehensive Purity Report hplc_result->final_report gcms_result->final_report nmr_result->final_report

Caption: Orthogonal Purity Assessment Strategy.

Alternative and Complementary Techniques

For a comprehensive purity assessment, employing an orthogonal analytical technique is highly recommended.[3] Orthogonal methods rely on different separation principles or detection modes, providing a more complete picture of a sample's purity.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known purity, a highly accurate purity value can be obtained.

  • Capillary Electrophoresis (CE): Chiral CE is another powerful technique for the separation of enantiomers and can be a valuable orthogonal method to chiral HPLC.

Conclusion

Both HPLC and GC-MS are indispensable tools for the purity assessment of this compound. Chiral HPLC is the method of choice for determining enantiomeric purity, offering high resolution for the separation of enantiomers. GC-MS provides excellent separation of volatile impurities and delivers crucial structural information for their identification. For a comprehensive quality control strategy, the use of both techniques is recommended, complemented by an orthogonal method like qNMR for absolute purity determination. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for this important pharmaceutical intermediate.

References

Comparative analysis of synthetic routes to phenyl-substituted alkynols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenyl-substituted alkynols is a critical process in the development of novel therapeutics and functional materials. These structural motifs are prevalent in a wide array of biologically active compounds and advanced materials. This guide provides a comparative analysis of two primary synthetic methodologies: the addition of Grignard reagents and organolithium reagents to carbonyl compounds. A discussion of the Sonogashira coupling is also included to highlight its complementary role in the synthesis of related structures.

Executive Summary

The addition of organometallic reagents to carbonyls represents the most direct and atom-economical approach to phenyl-substituted alkynols. Both Grignard and organolithium reagents are highly effective for this transformation, with the choice between them often dictated by factors such as substrate reactivity, functional group tolerance, and practical considerations like safety and reagent availability.

  • Grignard Reagents: Offer a robust and reliable method, particularly for the synthesis of secondary and tertiary alkynols from aldehydes and ketones. They are generally less reactive and basic than their organolithium counterparts, which can be advantageous in preventing side reactions such as enolization.

  • Organolithium Reagents: Provide a more reactive alternative, which can be beneficial for additions to sterically hindered or less reactive carbonyls. However, their higher basicity can lead to undesired deprotonation of acidic protons in the substrate. The handling of organolithium reagents also requires more stringent anhydrous and inert atmosphere techniques due to their pyrophoric nature.

  • Sonogashira Coupling: This powerful palladium- and copper-catalyzed cross-coupling reaction is not a direct method for the synthesis of tertiary alkynols from carbonyl compounds. Instead, it excels in the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The resulting phenyl-substituted alkynes can be valuable precursors for further functionalization, including the introduction of a hydroxyl group in a subsequent step.

Data Presentation

The following table summarizes the key quantitative data for representative syntheses of phenyl-substituted alkynols via Grignard and organolithium (acetylide) routes.

ParameterGrignard Route: (±)-1-Phenyl-2-propyn-1-olOrganolithium Route: 1-Methyl-2-ethynyl-endo-3,3-dimethyl-2-norbornanol
Starting Materials Benzaldehyde (B42025), Acetylene (B1199291), n-Butyl chloride, Magnesium(-)-Fenchone, Acetylene, n-Butyllithium
Reagent Ethynylmagnesium bromide (prepared in situ)Lithium acetylide (prepared in situ)
Solvent Tetrahydrofuran (B95107) (THF)Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature-78 °C to room temperature
Reaction Time 6 hours3 hours
Yield 86%[1]High (Specific yield not reported for this product, but similar reactions give high yields)
Workup Saturated ammonium (B1175870) chloride solution1.0 M Hydrochloric acid

Experimental Protocols

Grignard Route: Synthesis of (±)-1-Phenyl-2-propyn-1-ol[1]

a. Preparation of Ethynylmagnesium Bromide:

  • A pre-flame-dried, two-necked, round-bottomed flask fitted with a reflux condenser is charged with magnesium turnings (518 mg, 28.3 mmol) and cooled to room temperature under an argon atmosphere.

  • Anhydrous tetrahydrofuran (30 mL) and a small crystal of iodine are added.

  • A portion of n-butyl chloride (2.23 mL, 28.3 mmol) is added dropwise, and the mixture is refluxed until the Grignard reagent formation is initiated.

  • The remaining n-butyl chloride is added, and stirring is continued at room temperature until all the magnesium is consumed.

  • The reaction mixture is cooled to 0 °C, and acetylene gas is passed through the solution for 15 minutes.

b. Reaction with Benzaldehyde:

  • A solution of benzaldehyde (1.0 g, 9.4 mmol) in anhydrous tetrahydrofuran (20 mL) is added to the freshly prepared ethynylmagnesium bromide solution at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 5 hours.

c. Workup and Purification:

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is diluted with water and extracted with ethyl acetate (B1210297).

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663), concentrated under reduced pressure, and purified by silica (B1680970) gel column chromatography (10% ethyl acetate in petroleum ether) to afford (±)-1-phenyl-2-propyn-1-ol as a pale yellow oil.

Organolithium Route: Synthesis of Alkynols via Lithium Acetylide Addition (General Protocol)

This protocol is adapted from the synthesis of 1-methyl-2-ethynyl-endo-3,3-dimethyl-2-norbornanol.

a. Preparation of Lithium Acetylide:

  • An oven-dried, 2-L, round-bottomed flask, equipped with a magnetic stir bar and capped with a septum, is cooled under a nitrogen purge.

  • The flask is charged with anhydrous tetrahydrofuran (500 mL) and cooled to -78 °C.

  • Acetylene gas is bubbled through the cold THF.

  • A solution of n-butyllithium in hexanes is added slowly via a cannula to the stirred acetylene solution at -78 °C. The formation of a white precipitate of lithium acetylide may be observed.

b. Reaction with a Phenyl Ketone (e.g., Benzophenone):

  • A solution of the phenyl ketone (e.g., benzophenone) in anhydrous tetrahydrofuran is added dropwise to the lithium acetylide suspension at -78 °C.

  • The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature over several hours.

c. Workup and Purification:

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.

  • The mixture is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Mandatory Visualization

Synthetic_Routes_Comparison Comparative Workflow of Phenyl-Substituted Alkynol Synthesis cluster_grignard Grignard Route cluster_organolithium Organolithium Route cluster_sonogashira Sonogashira Coupling (Complementary Route) start_g Phenyl Carbonyl (Aldehyde or Ketone) reaction_g Nucleophilic Addition in THF start_g->reaction_g reagent_g Ethynylmagnesium Bromide (R-MgBr) reagent_g->reaction_g product_g Phenyl-Substituted Alkynol reaction_g->product_g High Yield start_l Phenyl Carbonyl (Aldehyde or Ketone) reaction_l Nucleophilic Addition in THF at low temp. start_l->reaction_l reagent_l Lithium Acetylide (R-Li) reagent_l->reaction_l product_l Phenyl-Substituted Alkynol reaction_l->product_l Potentially Higher Reactivity start_s1 Aryl Halide reaction_s Pd/Cu Catalyzed Cross-Coupling start_s1->reaction_s start_s2 Terminal Alkyne start_s2->reaction_s product_s Phenyl-Substituted Alkyne reaction_s->product_s

Caption: A comparative workflow of the primary synthetic routes to phenyl-substituted alkynols.

Signaling Pathways and Logical Relationships

The choice between the Grignard and organolithium routes often depends on a logical assessment of the substrate and desired outcome. The following diagram illustrates this decision-making process.

Decision_Tree Decision Pathway for Alkynol Synthesis Method Selection start Start: Synthesize Phenyl-Substituted Alkynol carbonyl_check Is the carbonyl sterically hindered or unreactive? start->carbonyl_check acidic_proton_check Does the substrate have acidic protons (other than alkyne)? carbonyl_check->acidic_proton_check No organolithium Use Organolithium Reagent carbonyl_check->organolithium Yes grignard Use Grignard Reagent acidic_proton_check->grignard Yes acidic_proton_check->organolithium No (or can be tolerated)

References

Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound synthesis and characterization. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of the chiral propargylic alcohol, 1-Phenyl-2-butyn-1-ol. We will delve into the principles and practical applications of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting supporting experimental data and detailed protocols to inform your selection of the most suitable method.

At a Glance: Comparing the Techniques

The optimal method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the necessity for method development. The following table summarizes the key features of the three main techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Solvating Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to distinct retention times.Separation of volatile enantiomers (or their derivatives) based on their differential interaction with a chiral stationary phase in a capillary column.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinguishable chemical shifts for the enantiomers.
Sample Preparation Dissolution in a suitable mobile phase-compatible solvent.May require derivatization (e.g., silylation) to enhance volatility and thermal stability.Dissolution of the analyte and a CSA in a suitable deuterated solvent.
Instrumentation HPLC system with a chiral column and a UV or PDA detector.Gas chromatograph with a chiral capillary column and a Flame Ionization Detector (FID).High-field NMR spectrometer.
Typical Resolution Baseline separation of enantiomeric peaks is frequently achievable.High-resolution separation is common for volatile compounds.Dependent on the choice of chiral solvating agent and the strength of the magnetic field.
Data Analysis Integration of the peak areas of the two enantiomers. % ee = |Area₁ - Area₂| / (Area₁ + Area₂) * 100.[1]Integration of the peak areas of the two enantiomers. % ee = |Area₁ - Area₂| / (Area₁ + Area₂) * 100.[1]Integration of the distinct signals corresponding to the diastereomeric complexes.
Advantages Broad applicability, high accuracy, and established methods for a wide range of compounds.[2][3][4]High efficiency and resolution, particularly for volatile and thermally stable compounds.[5]Rapid analysis, requires small sample amounts, and provides structural information. No separation is needed.
Limitations Higher cost of chiral columns, method development can be time-consuming.Limited to volatile and thermally stable compounds; derivatization adds a step and potential for error.Lower sensitivity compared to chromatographic methods, potential for signal overlap, and the cost of chiral solvating agents.

Experimental Workflows and Logical Relationships

A generalized workflow for determining the enantiomeric excess of a chiral compound involves several key stages, from sample preparation to data analysis. The specific steps within this workflow will vary depending on the chosen analytical technique.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Analysis Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC) Dissolution->Derivatization Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC NMR_CSA NMR with CSA Dissolution->NMR_CSA Chiral_GC Chiral GC Derivatization->Chiral_GC Chromatogram Chromatogram (HPLC/GC) Chiral_HPLC->Chromatogram Chiral_GC->Chromatogram Spectrum NMR Spectrum NMR_CSA->Spectrum Integration Peak/Signal Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate % ee Integration->Calculation Result Result Calculation->Result

Caption: A diagram illustrating the general workflow for determining the enantiomeric excess of a chiral compound.

Detailed Experimental Protocols

While specific, validated methods for this compound are not extensively documented in publicly available literature, the following protocols are based on established methodologies for analogous chiral alcohols and serve as a strong starting point for method development.

Chiral High-Performance Liquid Chromatography (HPLC)

The direct separation of enantiomers on a chiral stationary phase (CSP) is a widely used and effective method. Polysaccharide-based CSPs are particularly versatile for the separation of a broad range of chiral compounds, including alcohols.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

Materials:

  • Chiral Column: A polysaccharide-based chiral column, such as one coated with a cellulose (B213188) or amylose (B160209) derivative (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common starting point for normal-phase chiral separations. The ratio can be optimized to achieve the best resolution. A typical starting ratio would be 90:10 (n-hexane:isopropanol).

  • Sample Preparation: Dissolve a small amount of this compound (e.g., 1 mg/mL) in the mobile phase.

HPLC Conditions (Representative):

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Data Analysis: The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution. This compound may be amenable to direct analysis, but derivatization of the hydroxyl group can improve peak shape and thermal stability.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.

Materials:

  • Chiral Column: A cyclodextrin-based chiral capillary column, such as one containing a derivative of β-cyclodextrin (e.g., Chiraldex® G-TA or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation.

  • Sample Preparation (Direct): Dissolve the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • Sample Preparation (with Derivatization): To a small amount of the sample (e.g., 1 mg), add the derivatizing agent and a solvent (e.g., pyridine (B92270) or acetonitrile). Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

GC Conditions (Representative):

ParameterValue
Column Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min
Injection Volume 1 µL (with a split ratio of 50:1)

Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated Solvent: A suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆.

  • Chiral Solvating Agent (CSA): A common choice for alcohols is (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent.

  • Sample Preparation: In an NMR tube, dissolve a precise amount of this compound and a molar excess of the chosen CSA in the deuterated solvent.

NMR Acquisition (Representative):

  • Acquire a high-resolution proton (¹H) NMR spectrum. The methine proton (the one attached to the carbon bearing the hydroxyl group) is often a good signal to monitor for splitting.

Data Analysis: The enantiomeric excess is calculated from the integration of the distinct signals corresponding to the two diastereomeric complexes. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, Chiral GC, or NMR spectroscopy with chiral solvating agents.

  • Chiral HPLC is a robust and versatile method, often considered the gold standard, though it may require some method development to find the optimal chiral stationary phase and mobile phase combination.

  • Chiral GC provides excellent resolution, especially if derivatization is employed to improve the analyte's volatility and thermal stability.

  • NMR spectroscopy with a CSA offers a rapid and non-separative approach that can be very convenient, particularly for reaction monitoring, provided a suitable chiral solvating agent that induces sufficient chemical shift nonequivalence is identified.

The choice of the most appropriate technique will ultimately be guided by the specific requirements of the analysis, available instrumentation, and the desired balance between throughput, accuracy, and the cost of analysis. This guide provides the foundational knowledge and starting protocols to enable researchers to confidently select and implement a suitable method for their needs.

References

A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of propargyl alcohols is a critical transformation in organic chemistry, providing chiral building blocks for the synthesis of a wide array of pharmaceuticals and biologically active molecules. Among these, 1-Phenyl-2-butyn-1-ol stands as a key intermediate. This guide provides a comparative overview of prominent catalytic systems employed in the asymmetric synthesis of this compound, focusing on their performance, and providing supporting experimental data and protocols.

Performance Comparison of Catalytic Systems

The efficiency of various catalytic systems for the asymmetric addition of 1-butyne (B89482) to benzaldehyde (B42025) to yield this compound is summarized below. The key performance indicators are enantiomeric excess (ee%), yield, reaction time, and temperature.

Catalyst SystemChiral Ligand/CatalystBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Zinc-based (+)-N-MethylephedrineEt₃NToluene (B28343)60-9496[1]
Zinc-based (R)-BINOL-THFRT128592[2]
Copper-based Axially Chiral Imidazole-P,N-Ligand-Toluene25129598[3]
Organocatalyst Proline-derived-DMSORT249295[4][5]

Experimental Workflow

The general experimental workflow for the asymmetric synthesis of this compound involves the reaction of benzaldehyde with 1-butyne in the presence of a chiral catalyst. The specific conditions vary depending on the chosen catalytic system. A generalized workflow is depicted below.

G cluster_reaction Asymmetric Addition Reaction cluster_workup Work-up and Purification cat_prep Chiral Ligand/Catalyst + Metal Precursor/Activator reaction_vessel Reaction Vessel (Solvent, Inert Atmosphere) cat_prep->reaction_vessel benzaldehyde Benzaldehyde benzaldehyde->reaction_vessel butyne 1-Butyne butyne->reaction_vessel quench Quenching reaction_vessel->quench Reaction Completion extraction Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Key Experimental Protocols

Detailed experimental procedures for representative catalytic systems are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.

Zinc-Catalyzed Asymmetric Addition using (+)-N-Methylephedrine

This protocol is adapted from the work of Carreira and co-workers.[1][6]

Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add zinc triflate (0.20 mmol) and (+)-N-methylephedrine (0.22 mmol).

  • Add anhydrous toluene (1.0 M solution with respect to the aldehyde) and stir the mixture at room temperature for 1 hour.

  • Add triethylamine (0.50 mmol) and stir for an additional 30 minutes.

  • Cool the mixture to the desired reaction temperature (e.g., 60 °C).

  • Add benzaldehyde (1.0 mmol) followed by the slow addition of 1-butyne (1.2 mmol).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Copper-Catalyzed Asymmetric Addition using an Axially Chiral Imidazole-P,N-Ligand

This protocol is a general representation based on advancements in copper catalysis for alkyne additions.[3]

Materials:

  • Copper(I) salt (e.g., CuI)

  • Axially Chiral Imidazole-P,N-Ligand

  • Benzaldehyde

  • 1-Butyne

  • Toluene (anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the copper(I) salt (e.g., 5 mol%) and the chiral imidazole-P,N-ligand (e.g., 5.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add benzaldehyde (1.0 mmol) to the catalyst solution.

  • Introduce 1-butyne (1.5 mmol) to the reaction mixture.

  • Stir the reaction at 25 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain this compound.

  • Analyze the enantiomeric excess using chiral HPLC.

Signaling Pathways and Logical Relationships

The catalytic cycle for the zinc-mediated asymmetric addition of an alkyne to an aldehyde, a widely accepted mechanism, is illustrated below. The chiral ligand accelerates the reaction and controls the stereochemical outcome.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Zn(II)-Ligand Complex B Alkynylzinc Species A->B + Alkyne - H⁺ C Aldehyde Coordination B->C + Aldehyde D Transition State C->D Intramolecular Addition E Zinc Alkoxide Product D->E C-C Bond Formation E->A + H₂O (Work-up) - Product Product This compound E->Product Alkyne 1-Butyne Alkyne->B Aldehyde Benzaldehyde Aldehyde->C Ligand Chiral Ligand Ligand->A Zn Zn(II) Source Zn->A

Caption: Proposed catalytic cycle for the zinc-catalyzed asymmetric alkynylation.

Conclusion

The asymmetric synthesis of this compound can be achieved with high enantioselectivity and yield using various catalytic systems. Zinc-based catalysts, particularly with N-methylephedrine or BINOL-derived ligands, are well-established and offer excellent results. Copper-catalyzed systems have emerged as powerful alternatives, often requiring lower catalyst loadings. Organocatalytic methods provide a metal-free approach, which can be advantageous in pharmaceutical synthesis to avoid metal contamination. The choice of the optimal catalytic system will depend on factors such as substrate scope, cost and availability of the catalyst, and operational simplicity. The provided data and protocols serve as a valuable resource for researchers in the field to make informed decisions for their synthetic endeavors.

References

Spectroscopic comparison of 1-Phenyl-2-butyn-1-ol and its saturated analog 1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: 1-Phenyl-2-butyn-1-ol vs. Its Saturated Counterpart, 1-phenyl-1-butanol

In the realm of organic chemistry and drug development, a nuanced understanding of a molecule's three-dimensional structure and electronic properties is paramount. Spectroscopic techniques serve as the cornerstone of this understanding, providing a detailed fingerprint of a compound's molecular framework. This guide presents a comparative analysis of this compound and its saturated analog, 1-phenyl-1-butanol, focusing on the distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This comparison is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on how the introduction of an alkyne functionality in place of a saturated alkyl chain profoundly influences a molecule's spectroscopic signature.

Molecular Structures at a Glance

The primary difference between the two title compounds is the presence of a carbon-carbon triple bond (an alkyne) in this compound, which is absent in the fully saturated 1-phenyl-1-butanol. This fundamental structural divergence dictates their respective chemical and physical properties, which are in turn reflected in their spectroscopic data.

G cluster_0 This compound cluster_1 1-phenyl-1-butanol mol1 mol2

Caption: Molecular structures of the compared compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and 1-phenyl-1-butanol.

¹H NMR Spectral Data Comparison
This compound 1-phenyl-1-butanol
Chemical Shift (δ) ppm Assignment
7.50 - 7.30 (m, 5H)Phenyl protons
5.40 (q, 1H)Methine proton (-CH(OH)-)
2.50 (s, 1H)Hydroxyl proton (-OH)
1.85 (d, 3H)Methyl protons (-CH₃)
¹³C NMR Spectral Data Comparison
This compound 1-phenyl-1-butanol
Chemical Shift (δ) ppm Assignment
140.5Phenyl C1 (quaternary)
128.8Phenyl C3/C5
128.4Phenyl C4
126.5Phenyl C2/C6
85.0Alkynyl C≡C
80.6Alkynyl C≡C
64.2Methine C-OH
3.6Methyl -CH₃
IR Spectral Data Comparison
Functional Group This compound (cm⁻¹) 1-phenyl-1-butanol (cm⁻¹)
O-H Stretch (Alcohol)~3350 (broad)~3360 (broad)
C-H Stretch (Aromatic)~3060~3060
C-H Stretch (Aliphatic)~2980, ~2930~2960, ~2930, ~2870
C≡C Stretch (Alkyne)~2250 (weak)N/A
C=C Stretch (Aromatic)~1600, ~1490~1600, ~1490
C-O Stretch (Alcohol)~1050~1030
Mass Spectrometry Data Comparison
Parameter This compound 1-phenyl-1-butanol
Molecular FormulaC₁₀H₁₀OC₁₀H₁₄O
Molecular Weight146.19 g/mol [1][2]150.22 g/mol [3][4]
Major Fragments (m/z)129, 115, 105, 91, 77132, 107, 79, 77

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the liquid or solid sample directly on the ATR crystal.

    • Thin Film : Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these.

  • Ionization : Employ Electron Impact (EI) ionization, typically at 70 eV.

  • Mass Analysis : Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-400).

Workflow for Spectroscopic Comparison

The logical workflow for a comparative spectroscopic analysis of two analogous compounds is depicted below.

G cluster_0 Spectroscopic Analysis Workflow start Compound Synthesis/ Procurement nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc ms->data_proc comparison Comparative Analysis of Spectra data_proc->comparison report Report Generation comparison->report

References

Evaluating the biological activity of 1-Phenyl-2-butyn-1-ol versus similar structures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of 1-Phenyl-2-butyn-1-ol and Structurally Related Compounds

Introduction

This compound is an aromatic alcohol whose biological activities are not extensively documented in publicly available literature. However, its core structure, featuring a phenyl group and a hydroxyl-bearing carbon adjacent to an alkyne, suggests potential interactions with biological systems. This guide provides a comparative evaluation of the biological activities of compounds structurally similar to this compound, drawing upon available experimental data to infer potential activities and guide future research. The comparison will focus on key biological effects such as cytotoxicity and enzyme inhibition, which are commonly associated with phenyl-containing small molecules.

The structural backbone of these molecules, often referred to as phenylpropanoids or related structures, is of significant interest in drug discovery.[1] The spatial arrangement of the phenyl group and the hydroxyl group is a critical determinant of their interaction with biological targets, such as enzymes and receptors.[1] Modifications to this basic scaffold, such as the introduction of different substituents or alterations in the linker between the phenyl ring and the hydroxyl group, can significantly modulate biological activity.

Data Presentation: Comparative Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the cytotoxic and enzyme inhibitory activities of various compounds structurally related to this compound.

Table 1: Cytotoxicity of Phenyl-Containing Compounds
CompoundCell LineActivity MetricValueReference
Phenylpironetin analog 4OVCAR5GI₅₀~65.7 nM[2][3]
Phenylpironetin analog 4A2780GI₅₀~123 nM[2][3]
4-Fluorophenyl dihydroxy analog 5OVCAR5GI₅₀16.5 nM[2][3]
4-Fluorophenyl dihydroxy analog 5A2780GI₅₀29.7 nM[2][3]
Pironetin (B1678462)OVCAR5GI₅₀21.9 nM[2]
PironetinA2780GI₅₀41.0 nM[2]
1H (Pinene derivative)BEL-7402IC₅₀84.7 µmol/L[4]
CEU-818 (PAIB-SO lead compound)VariousAntiproliferativeNanomolar range[5]
Table 2: Enzyme Inhibition by Phenolic and Related Compounds
InhibitorEnzymeInhibition TypeKᵢ (mM)αKᵢ (mM)Reference
Phenol (B47542)Phenylalanine Ammonia-Lyase (PAL)Mixed2.1 ± 0.53.45 ± 0.95[6]
ortho-CresolPhenylalanine Ammonia-Lyase (PAL)Mixed0.8 ± 0.23.4 ± 0.2[6]
meta-CresolPhenylalanine Ammonia-Lyase (PAL)Mixed2.85 ± 0.1518.5 ± 1.5[6]
Phenol/GlycinePhenylalanine Ammonia-Lyase (PAL)Mixed0.014 ± 0.0030.058 ± 0.01[6]
ortho-Cresol/GlycinePhenylalanine Ammonia-Lyase (PAL)Mixed0.038 ± 0.0080.13 ± 0.04[6]
meta-Cresol/GlycinePhenylalanine Ammonia-Lyase (PAL)Competitive0.36 ± 0.076-[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of the compounds discussed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value (the concentration of the compound that causes 50% growth inhibition or is cytotoxic to 50% of the cells).

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor (test compound) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a microplate or cuvette, combine the enzyme solution and the inhibitor solution. Pre-incubate for a specific period to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitoring Reaction Progress: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or the consumption of the substrate.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration. Use these plots (e.g., Lineweaver-Burk plots) to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constants (Kᵢ and αKᵢ).[7] Competitive inhibitors bind to the active site, preventing substrate binding, while non-competitive inhibitors bind to an allosteric site.[8][9] Uncompetitive inhibitors bind only to the enzyme-substrate complex.[7][8][9]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Cytotoxicity and Enzyme Inhibition Assays cluster_cytotoxicity Cytotoxicity Assay cluster_inhibition Enzyme Inhibition Assay cell_plating Cell Plating compound_treatment_c Compound Treatment cell_plating->compound_treatment_c mtt_assay MTT Assay compound_treatment_c->mtt_assay data_analysis_c Data Analysis (GI50/IC50) mtt_assay->data_analysis_c reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) reaction_setup Reaction Setup and Incubation reagent_prep->reaction_setup kinetic_measurement Kinetic Measurement reaction_setup->kinetic_measurement data_analysis_i Data Analysis (Ki, Inhibition Type) kinetic_measurement->data_analysis_i

Caption: Workflow for evaluating cytotoxicity and enzyme inhibition.

signaling_pathway Hypothetical Signaling Pathway for Cytotoxicity compound Phenylalkynol Compound target_enzyme Target Enzyme (e.g., Kinase, Polymerase) compound->target_enzyme Inhibition downstream_effector Downstream Effector Protein target_enzyme->downstream_effector Blocks Activation apoptosis_cascades Apoptosis Cascades (Caspase Activation) downstream_effector->apoptosis_cascades Initiates cell_death Cell Death apoptosis_cascades->cell_death

Caption: Hypothetical pathway of inhibitor-induced cell death.

Discussion and Conclusion

The available data, though not directly on this compound, provides valuable insights into the potential biological activities of this compound and its analogs. The cytotoxicity data for phenylpironetin analogs suggest that the presence of a phenyl group is compatible with potent antiproliferative activity.[2][3] Furthermore, modifications to the phenyl ring, such as fluorination, can enhance this activity.[2][3] This suggests that synthesizing and testing derivatives of this compound with substitutions on the phenyl ring could be a fruitful area of investigation.

The enzyme inhibition studies on phenolic compounds highlight the ability of the phenyl and hydroxyl moieties to interact with enzyme active sites.[6][10] The type and strength of inhibition are sensitive to the substitution pattern on the phenyl ring, as seen in the comparison of cresol (B1669610) isomers.[6] This indicates that this compound and its derivatives could act as enzyme inhibitors, with their potency and selectivity being tunable through chemical modification.

References

Safety Operating Guide

Navigating the Disposal of 1-Phenyl-2-butyn-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of 1-Phenyl-2-butyn-1-ol, a compound utilized in various synthetic applications. Adherence to these procedures is paramount to mitigate risks and ensure a safe laboratory environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, like many organic chemicals, necessitates careful handling to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant lab coat.
Respiratory Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol is a general guideline based on the properties of similar flammable organic compounds.

  • Segregation of Waste:

    • Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "Waste this compound".

    • Include hazard symbols as appropriate (e.g., flammable liquid).

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition such as heat, sparks, or open flames.[1][2]

  • Arranging for Professional Disposal:

    • The disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the chemical waste.

    • Provide the EHS department with a complete and accurate description of the waste.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate should be collected and treated as hazardous waste, added to the designated waste container for this compound.

    • After thorough decontamination, the container can be disposed of as non-hazardous waste, or recycled, in accordance with institutional policies.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways.

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_waste Is the material considered waste? start->is_waste ppe Don appropriate PPE is_waste->ppe Yes is_empty_container Is it an empty container? is_waste->is_empty_container No segregate Segregate from incompatible materials ppe->segregate label_container Label waste container clearly segregate->label_container store Store in a designated, cool, and ventilated area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for licensed hazardous waste disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end is_empty_container->ppe No, it is chemical waste decontaminate Triple-rinse with appropriate solvent is_empty_container->decontaminate Yes collect_rinsate Collect rinsate as hazardous waste decontaminate->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous collect_rinsate->dispose_container dispose_container->end

Caption: Decision workflow for the disposal of this compound and its empty containers.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's established protocols before handling and disposal. All procedures must comply with local, state, and federal regulations.

References

Essential Safety and Operational Guidance for Handling 1-Phenyl-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Phenyl-2-butyn-1-ol (CAS No. 32398-66-6) was not available at the time of this writing. The following guidance is based on safety data for structurally similar chemicals, such as other alkynyl alcohols. Researchers must consult the official SDS for this compound upon acquisition and adhere to their institution's specific safety protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural guidance herein is intended to support safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE)

Based on information for similar chemical compounds, the following PPE is recommended when handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary for splash protection.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. A flame-retardant and impervious lab coat or clothing is also advised to prevent skin contact.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.

Operational Plan: Safe Handling and Storage

Safe handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

Storage ConditionRecommendation
Container Store in a tightly closed, original container in a dry and cool place.
Ventilation The storage area should be well-ventilated.
Incompatible Materials Store away from strong oxidizing agents and acids.
Temperature For long-chain alkyne alcohols, storage at or below -20°C in an inert atmosphere (e.g., Argon, Nitrogen) is recommended to prevent degradation.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Containment:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a designated hazardous solid waste container.

  • Empty Containers: "Empty" containers may still contain chemical residues and should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Final Disposal:

  • All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.

  • Never pour this compound down the drain or dispose of it in the regular trash.

Experimental Protocols

While a specific experimental protocol for this compound is application-dependent, the following general steps should be followed when working with this or similar chemicals:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment that identifies potential hazards and outlines mitigation strategies.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Preparation: Ensure the work area is clean and uncluttered. If working under an inert atmosphere, prepare the necessary equipment (e.g., Schlenk line, glovebox).

  • Reagent Handling: Carefully measure and transfer this compound in a fume hood.

  • Reaction Quenching: If applicable, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Work-up and Purification: Perform extractions, distillations, or chromatography in a well-ventilated area.

  • Waste Segregation: Throughout the experiment, diligently segregate waste into the appropriate liquid and solid hazardous waste containers.

  • Decontamination: Clean all glassware and equipment that came into contact with this compound.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Carefully Measure and Transfer This compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Quench Reaction (if applicable) handle2->handle3 clean1 Segregate Hazardous Waste (Liquid and Solid) handle3->clean1 clean2 Decontaminate Glassware and Equipment clean1->clean2 clean3 Dispose of Waste via Institutional EHS clean2->clean3 post1 Doff PPE Correctly clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for the safe handling of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.